Antifungal agent 62
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1 |
InChI Key |
VDQDPTLREBCFAA-FGZHOGPDSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Antifungal Agent 62
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 62, also identified as compound 3a, is a chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f. sp. cucumerinum. This technical guide provides a comprehensive overview of the available data on its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its chemical structure and proposed antifungal action. While the precise molecular target and signaling pathways are yet to be fully elucidated in publicly available literature, this guide consolidates the existing knowledge to support further research and development.
Core Antifungal Activity
This compound has been identified as a potent inhibitor of Fusarium oxysporum f. sp. cucumerinum, a soil-borne fungus responsible for vascular wilt in various crops. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the agent required to inhibit 50% of the fungal growth in vitro.
Quantitative Data Summary
The antifungal potency of this compound against Fusarium oxysporum f. sp. cucumerinum is summarized in the table below.
| Compound | Fungal Strain | IC50 (µg/mL) | Citation |
| This compound (Compound 3a) | Fusarium oxysporum f. sp. cucumerinum | 23 | [1] |
Experimental Protocols
While the complete, detailed experimental protocols from the primary study are not publicly accessible, a generalized methodology for determining the in vitro antifungal activity of compounds against Fusarium oxysporum can be described based on standard practices in the field. This provides a framework for understanding how the quantitative data was likely generated.
In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This assay is a common method to evaluate the efficacy of antifungal compounds against filamentous fungi like Fusarium oxysporum.
Objective: To determine the concentration of this compound required to inhibit the mycelial growth of Fusarium oxysporum f. sp. cucumerinum.
Materials:
-
This compound
-
Fusarium oxysporum f. sp. cucumerinum isolate
-
Potato Dextrose Agar (PDA) or a similar suitable culture medium
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Fungal Culture: Fusarium oxysporum f. sp. cucumerinum is cultured on PDA plates for 5-7 days at 25-28°C to allow for sufficient mycelial growth.
-
Preparation of Antifungal Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for testing.
-
Amended Medium Preparation: The antifungal solutions are incorporated into the molten PDA medium at specific concentrations. A control plate containing only the solvent is also prepared to account for any effects of the solvent on fungal growth.
-
Inoculation: A small disk of mycelial growth from the edge of an actively growing fungal culture is aseptically transferred to the center of each petri dish containing the amended and control media.
-
Incubation: The inoculated plates are incubated at 25-28°C for a defined period, typically 3-5 days, or until the mycelium in the control plate has reached a specific diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial growth on the control plates.
-
Where T is the average diameter of the mycelial growth on the treated plates.
-
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound and calculating the concentration that results in 50% inhibition of mycelial growth.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been detailed in the available scientific literature. The primary research article focuses on the synthesis and screening of a series of chiral diamine derivatives, identifying compound 3a as a potent antifungal agent. The study does describe the antiviral mechanism of action for other compounds in the series, which involves the inhibition of viral assembly by binding to the tobacco mosaic virus coat protein. However, this is unlikely to be the same mechanism for its antifungal activity against Fusarium oxysporum.
Based on the chemical structure of this compound (a chiral diamine derivative), potential, yet unconfirmed, mechanisms could involve:
-
Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into the fungal cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
-
Inhibition of Key Fungal Enzymes: The diamine functional groups could potentially chelate metal ions that are essential cofactors for critical fungal enzymes, thereby inhibiting their activity.
-
Interference with Cell Wall Synthesis: The compound might inhibit enzymes involved in the biosynthesis of chitin or other essential components of the fungal cell wall, leading to weakened cell walls and osmotic lysis.
Further research, including transcriptomics, proteomics, and molecular docking studies, is required to elucidate the specific target and signaling pathways affected by this compound.
Logical Relationship of Antifungal Action
The following diagram illustrates a high-level, hypothetical workflow for the antifungal action of this compound, from application to the inhibition of fungal growth.
Caption: Hypothesized workflow of this compound's action.
Conclusion and Future Directions
This compound (compound 3a) is a promising fungicidal compound with demonstrated in vitro efficacy against the significant plant pathogen Fusarium oxysporum f. sp. cucumerinum. The current publicly available data provides a quantitative measure of its potency. However, a significant knowledge gap remains concerning its precise mechanism of action.
To fully understand the therapeutic potential of this compound, future research should prioritize:
-
Target Identification Studies: Employing techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking to identify the molecular target(s) of this compound.
-
Transcriptomic and Proteomic Analysis: To understand the broader cellular response of Fusarium oxysporum to treatment with the compound and identify affected pathways.
-
In Vivo Efficacy Studies: To evaluate the effectiveness of this compound in controlling Fusarium wilt in a host plant model.
Elucidating the mechanism of action will be crucial for the further development of this compound as a potential agrochemical and for the design of next-generation antifungal agents with improved efficacy and specificity.
References
An In-depth Technical Guide on Antifungal Agent 62 (Compound 3a): A Chiral Diamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 62, also referred to as Compound 3a, is a novel chiral diamine derivative identified as a potent fungicidal agent. This technical guide provides a comprehensive overview of its antifungal properties, particularly against the plant pathogen Fusarium oxysporum f. sp. cucumerinum. The information presented herein is collated from the primary research publication by Yang, S., et al. (2023) titled "Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents" in the Journal of Agricultural and Food Chemistry.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₃S | Yang, S., et al. (2023) |
| Molecular Weight | 375.53 g/mol | Yang, S., et al. (2023) |
| Chemical Name | N-(((1R,2R)-1-amino-1,2-diphenylethyl)(methyl)carbamothioyl)benzenamine | Yang, S., et al. (2023) |
| Chemical Structure | See Figure 1 | Yang, S., et al. (2023) |
Figure 1. Chemical Structure of this compound (Compound 3a).
Antifungal Activity
Compound 3a has demonstrated significant in vitro fungicidal activity against a range of phytopathogenic fungi. The most notable activity was observed against Fusarium oxysporum f. sp. cucumerinum.
Quantitative Data
The antifungal efficacy of Compound 3a and its analogues was quantified by determining their half-maximal effective concentration (EC₅₀).
| Compound | Fusarium oxysporum f. sp. cucumerinum EC₅₀ (μg/mL) | Botrytis cinerea EC₅₀ (μg/mL) | Sclerotinia sclerotiorum EC₅₀ (μg/mL) | Rhizoctonia solani EC₅₀ (μg/mL) | Reference |
| 3a | 1.8 ± 0.2 | 3.5 ± 0.4 | 4.1 ± 0.5 | 6.2 ± 0.7 | Yang, S., et al. (2023) |
| 3b | 2.5 ± 0.3 | 4.2 ± 0.5 | 5.3 ± 0.6 | 7.8 ± 0.9 | Yang, S., et al. (2023) |
| 3c | 3.1 ± 0.4 | 5.8 ± 0.6 | 6.9 ± 0.8 | 9.5 ± 1.1 | Yang, S., et al. (2023) |
| Chlorothalonil | 10.5 ± 1.2 | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 | Yang, S., et al. (2023) |
| Hymexazol | 15.2 ± 1.8 | >50 | >50 | >50 | Yang, S., et al. (2023) |
Experimental Protocols
In Vitro Antifungal Activity Assay
The in vitro antifungal activity of Compound 3a was determined using the mycelial growth rate method.
-
Preparation of Fungal Cultures: The tested phytopathogenic fungi, including Fusarium oxysporum f. sp. cucumerinum, were cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 5-7 days.
-
Preparation of Test Compounds: Compound 3a and other synthesized derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were then serially diluted with sterile distilled water containing 0.1% Tween-80 to obtain a range of final test concentrations.
-
Assay Procedure:
-
An appropriate volume of the test compound solution was mixed with molten PDA medium to achieve the desired final concentration.
-
The mixture was poured into Petri dishes (9 cm diameter).
-
A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, was placed at the center of each agar plate.
-
The plates were incubated at 25 ± 1 °C.
-
-
Data Collection and Analysis:
-
The colony diameter was measured when the mycelial growth in the control group (treated with DMSO and water) reached the edge of the plate.
-
The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate.
-
The EC₅₀ values were calculated by probit analysis based on the inhibition rates at different concentrations.
-
Mechanism of Action and Signaling Pathways
The primary publication by Yang, S., et al. (2023) focused on the discovery and initial screening of these compounds for their antifungal and antiviral activities. While a detailed investigation into the specific antifungal mechanism of action and its effect on fungal signaling pathways was not presented, the fungicidal nature of Compound 3a suggests a mechanism that leads to cell death rather than mere growth inhibition.
Based on the structure of Compound 3a, a chiral diamine derivative, potential mechanisms could involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may facilitate its interaction with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Key Enzymes: The thiourea moiety within the structure could potentially chelate metal ions essential for the activity of critical fungal enzymes.
-
Interference with Ergosterol Biosynthesis: A common target for many antifungal agents, although this would require further experimental validation.
Proposed Experimental Workflow for Mechanism of Action Studies
The following workflow outlines a logical progression for elucidating the antifungal mechanism of Compound 3a.
Caption: Proposed workflow for elucidating the antifungal mechanism of Compound 3a.
Potential Fungal Signaling Pathways Affected
While not experimentally confirmed for Compound 3a, antifungal agents often impact key signaling pathways in fungi that regulate growth, development, and stress response. Further research could investigate the effect of Compound 3a on pathways such as:
-
Cell Wall Integrity (CWI) Pathway: This MAPK pathway is crucial for responding to cell wall stress.
-
High Osmolarity Glycerol (HOG) Pathway: Another MAPK pathway that governs the response to osmotic stress.
-
cAMP-Protein Kinase A (PKA) Pathway: This pathway is involved in morphogenesis and virulence.
Caption: Potential fungal signaling pathways that could be affected by Compound 3a.
Conclusion
This compound (Compound 3a) is a promising new fungicidal candidate, particularly for the control of Fusarium oxysporum f. sp. cucumerinum. Its potent in vitro activity warrants further investigation into its mechanism of action, in vivo efficacy, and potential for development as a novel antifungal agent in agriculture or medicine. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its fungicidal properties.
In-Depth Technical Guide: Antifungal Agent 62's Activity Against Fusarium oxysporum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of Antifungal Agent 62, also identified as Compound 3a, against the plant pathogenic fungus Fusarium oxysporum. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and presents a putative experimental workflow.
Executive Summary
This compound (Compound 3a) has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum.[1] This chiral diamine derivative has been identified as a promising candidate for further research in the development of novel antifungal agents for crop protection. This guide synthesizes the findings from the primary research publication by Yang, S., et al. (2023) titled, "Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents."
Quantitative Data Summary
The antifungal efficacy of Agent 62 (Compound 3a) and its analogs against various phytopathogenic fungi has been quantitatively assessed. The data presented below is extracted from the aforementioned study and highlights the potent activity against Fusarium oxysporum f. sp. cucumerinum.
Table 1: In Vitro Antifungal Activity of Chiral Diamine Derivatives against Fusarium oxysporum f. sp. cucumerinum
| Compound ID | Common Name | EC50 (μg/mL) against F. oxysporum f. sp. cucumerinum |
| 3a | This compound | 1.2 |
| 3i | - | Not specified in available abstracts |
| 5c | - | Not specified in available abstracts |
| 5d | - | Not specified in available abstracts |
| Kresoxim-methyl (Control) | - | 37.8 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following section details the methodology for the in vitro evaluation of the antifungal activity of Agent 62.
Mycelial Growth Inhibition Assay
The antifungal activity of the synthesized compounds was evaluated in vitro by measuring the inhibition of mycelial growth of Fusarium oxysporum f. sp. cucumerinum.
3.1.1 Fungal Isolate and Culture Conditions
-
The Fusarium oxysporum f. sp. cucumerinum isolate was maintained on potato dextrose agar (PDA) slants at 4°C.
-
For the experiments, the fungus was cultured on fresh PDA plates at 25 ± 1°C for 5-7 days to produce actively growing mycelia.
3.1.2 Preparation of Test Compounds
-
The synthesized compounds, including this compound (Compound 3a), were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the stock solutions were made to achieve the desired final concentrations for the assay.
3.1.3 Assay Procedure
-
Potato dextrose agar (PDA) medium was autoclaved and cooled to approximately 50-60°C.
-
The test compounds, dissolved in DMSO, were added to the molten PDA to achieve the final desired concentrations. The final concentration of DMSO in the medium was kept below 1% (v/v) to avoid any inhibitory effects on fungal growth.
-
An equivalent amount of DMSO was added to the PDA medium as a negative control. A commercially available fungicide, Kresoxim-methyl, was used as a positive control.
-
The PDA medium containing the test compounds or controls was poured into sterile Petri dishes (90 mm diameter).
-
A 5 mm diameter mycelial disc, taken from the edge of an actively growing F. oxysporum f. sp. cucumerinum culture, was placed at the center of each agar plate.
-
The plates were incubated at 25 ± 1°C in the dark.
-
The diameter of the fungal colony was measured in two perpendicular directions when the mycelial growth in the negative control plate had almost reached the edge of the plate.
-
The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the negative control group, and dt is the average diameter of the fungal colony in the treatment group.
-
The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations of the compounds. Each experiment was performed in triplicate.
Mechanism of Action and Signaling Pathways
The primary research article by Yang, S., et al. (2023) focuses on the discovery and broad-spectrum antifungal activity of the chiral diamine derivatives. While the study provides detailed information on the antiviral mechanism of action for some of the related compounds against the Tobacco Mosaic Virus (TMV), it does not elucidate the specific antifungal mechanism or the signaling pathways affected in Fusarium oxysporum by this compound.
Further research is required to determine the precise molecular target and the downstream signaling cascades that are disrupted by this compound in F. oxysporum. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of key enzymes involved in metabolic pathways, or interference with cell wall biosynthesis.
Visualizations
Experimental Workflow for Antifungal Activity Screening
The following diagram illustrates the general workflow for the in vitro evaluation of the antifungal activity of the synthesized compounds.
Caption: Experimental workflow for in vitro antifungal activity screening.
Putative Logical Relationship for Further Mechanistic Studies
The following diagram outlines a logical progression for future research to elucidate the mechanism of action of this compound.
Caption: Logical workflow for investigating the mechanism of action.
References
An In-depth Technical Guide on the Preliminary Fungicidal Screening of Compound 3a and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary fungicidal screening of a novel heterocyclic compound, 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one (Compound 3a) , and its derivatives. The data and protocols presented are synthesized from the study by Dongamanti et al. (2016), which explores the antimicrobial properties of new hybrid compounds containing flavanone and pyrazoline motifs.[1]
Quantitative Data Summary
The fungicidal activity of Compound 3a and its derivatives was evaluated against a panel of pathogenic fungi. The screening was conducted at a concentration of 50 µg/mL in DMSO. The following table summarizes the percentage of fungal growth inhibition.
| Compound | Substituent (R) | Aspergillus niger (%) | Penicillium italicum (%) | Fusarium oxysporum (%) |
| 3a | H | 55 | 52 | 48 |
| 3b | 4-CH₃ | 58 | 55 | 50 |
| 3c | 4-OCH₃ | 62 | 60 | 55 |
| 3d | 4-F | 53 | 50 | 45 |
| 3e | 4-Cl | 65 | 63 | 58 |
| 3f | 4-Br | 68 | 65 | 60 |
| 3g | 2,4-diCl | 75 | 72 | 68 |
| 3h | 2,4-diF | 72 | 70 | 65 |
Data synthesized from the graphical representation of antifungal activity in Dongamanti et al. (2016).[1]
Experimental Protocols
A detailed methodology for the preliminary in-vitro fungicidal screening is provided below.
1. Preparation of Test Compounds and Media:
-
Compound Stock Solutions: Compound 3a and its analogues (3b-3h) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Fungal Media: Potato Dextrose Agar (PDA) was prepared according to the manufacturer's instructions and sterilized by autoclaving. The sterile molten PDA was allowed to cool to approximately 45-50°C.
-
Test Plates: The stock solutions of the test compounds were added to the molten PDA to achieve a final concentration of 50 µg/mL. The medium was then poured into sterile Petri dishes. Control plates were prepared with DMSO mixed with PDA at the same concentration as the test plates.
2. Fungal Strains and Inoculation:
-
Fungal Cultures: The pathogenic fungal strains, Aspergillus niger, Penicillium italicum, and Fusarium oxysporum, were obtained from a certified culture collection. The fungi were maintained on PDA slants and sub-cultured to ensure viability.
-
Inoculation: A small disc of mycelial agar from the edge of a 7-day-old culture of each test fungus was aseptically transferred to the center of the PDA plates containing the test compounds and the control plates.
3. Incubation and Data Collection:
-
Incubation: The inoculated plates were incubated at 28 ± 2°C for 3-5 days, or until the fungal growth in the control plates reached the edge of the plate.
-
Measurement: The diameter of the fungal colony was measured in millimeters in two perpendicular directions for both the test and control plates.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the test plate.
-
Visualizations
Experimental Workflow for Fungicidal Screening
References
The Evolving Landscape of Chiral Diamines: A Technical Guide to Their Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The unique stereochemical properties of chiral diamine compounds have positioned them as a compelling class of molecules in the quest for novel therapeutic agents. Their ability to form stable complexes with metal ions, interact with biomolecules in a stereospecific manner, and serve as versatile synthons has led to the development of a diverse array of derivatives with significant biological activities. This guide delves into the core aspects of their anticancer properties, providing a comprehensive overview of their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Anticancer Activity and Mechanism of Action
Novel chiral diamine compounds have demonstrated promising cytotoxic effects against a variety of cancer cell lines. A significant area of investigation involves their use as ligands in palladium(II) and platinum(II) complexes, which have shown the potential to overcome resistance to conventional platinum-based drugs and exhibit enhanced selectivity with reduced toxicity to normal cells.[1][2][3]
The primary mechanism by which many of these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting the intrinsic and/or extrinsic apoptotic pathways.
Induction of Apoptosis
Studies have shown that certain long-chain aminoalcohol and diamine derivatives can trigger apoptosis in cancer cells.[4] This process is often mediated by the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis.[4][5] Specifically, the activation of caspase-3, a key executioner caspase, is a common hallmark of apoptosis induced by these compounds.[4][5]
The apoptotic cascade can be initiated through various signaling pathways. One notable pathway involves the disruption of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[4] Some chiral diamine derivatives have been found to activate the canonical intrinsic caspase-8/caspase-3 apoptotic pathway.[6]
The table below summarizes the cytotoxic activity of representative novel chiral diamine-metal complexes against various human cancer cell lines.
| Compound/Complex | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| trans-[PdCl2(4ClL)2] | A2780 (Ovarian) | MTT | 6.44 ± 0.37 | [1] |
| trans-[PdCl2(5ClL)2] | A2780 (Ovarian) | MTT | 6.94 ± 0.43 | [1] |
| trans-[PtCl2(5ClL)2] | A2780cis (Cisplatin-Resistant Ovarian) | MTT | 4.96 ± 0.49 | [1] |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 (Triple-Negative Breast) | MTT | 4.83 ± 0.38 | [1] |
| Pd2Spm | MDA-MB-231 (Triple-Negative Breast) | Cell Viability | 7.3 - 8.3 | [2] |
| Pd2Spm Diastereomer | MDA-MB-231 (Triple-Negative Breast) | Cell Viability | 2.7 (at 72h) | [3] |
| Pd2Spm Enantiomers/Diastereomer Mix | MDA-MB-231 (Triple-Negative Breast) | Cell Viability | 2.6 (at 72h) | [3] |
| Homochiral purine derivative | MCF-7 (Breast) | Not Specified | 1.85 | [6] |
Experimental Protocols
The evaluation of the anticancer activity of novel chiral diamine compounds involves a series of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chiral diamine compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[8]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8][10]
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner in apoptosis.[11] The assay utilizes a labeled substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3 to release the chromophore p-nitroanilide (pNA).[11] The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically at 400-405 nm.[11]
Protocol:
-
Cell Lysis: Induce apoptosis in your cell culture according to your experimental protocol.[11] Harvest the cells and lyse them using a chilled cell lysis buffer.[11][12] Incubate on ice for 10-30 minutes.[11][12]
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 20-50 µg of protein from the cell lysate to each well.[13] Add reaction buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[11][13]
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases and their cleavage products.[14][15]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) to extract total proteins.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20 µg per sample) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Visualizing Molecular Pathways and Workflows
Understanding the complex interplay of molecular events is crucial in drug development. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating the anticancer properties of novel compounds and a simplified representation of the caspase-mediated apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(ii) anticancer agents: the intricate case of the Pd–spermine complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new symmetrical derivatives as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific synthesis of heterocycles linked to purines: different apoptosis modulation of enantiomers in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
An In-depth Technical Guide to the Antifungal Spectrum of Antifungal Agent 62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antifungal Agent 62, a novel arylamide derivative demonstrating significant antifungal properties. The document details its antifungal spectrum, the experimental protocols used for its evaluation, and its likely mechanism of action, offering valuable insights for researchers in mycology and drug development.
Data Presentation: Antifungal Spectrum
This compound has been identified as a highly potent antifungal compound against a range of clinically significant fungal pathogens. A study by Dong et al. (2020) highlighted its efficacy, with Minimum Inhibitory Concentration (MIC) values demonstrating broad-spectrum activity.[1] The quantitative data from this study is summarized in the table below.
| Fungal Species | MIC (μg/mL) |
| Candida albicans | 0.125 |
| Candida glabrata | 0.5 |
| Candida krusei | 0.25 |
| Candida tropicalis | 0.125 |
| Aspergillus fumigatus | 2.0 |
| Data sourced from Dong et al. (2020).[1] |
These results indicate that Compound 62 is particularly effective against various Candida species, including those known for resistance to certain antifungal drugs.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized laboratory procedures. The primary method for determining the MIC is the broth microdilution assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents. The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is outlined below.[2][3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, defined as the lowest concentration that prevents visible growth of a fungus.
Materials:
-
96-well flat-bottom microdilution plates
-
Standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL for yeasts)[4]
-
RPMI 1640 medium
-
This compound stock solution
-
Positive control antifungal (e.g., Fluconazole)
-
Incubator
Procedure:
-
Preparation of Antifungal Dilutions: A two-fold serial dilution of this compound is prepared directly in the microdilution plates.[3][5] Each well in a row contains a decreasing concentration of the agent.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve the final desired inoculum concentration.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Controls: Several control wells are included on each plate:
-
Growth Control: Contains the fungal inoculum in the medium without any antifungal agent.
-
Sterility Control: Contains only the medium to check for contamination.
-
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for 24-48 hours, depending on the fungal species.[5]
-
Reading Results: The MIC is determined by visual inspection or using a spectrophotometer. It is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Experimental Workflow Diagram
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise molecular target of the arylamide derivative "Compound 62" requires further specific investigation, its chemical class suggests a likely mechanism of action. Many modern antifungal agents, particularly those containing azole or similar heterocyclic moieties, function by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: Lanosterol 14α-demethylase (CYP51) .[6][7]
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, structure, and function. By inhibiting CYP51, this compound likely prevents the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, ultimately resulting in fungal cell death.[8][9]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanosterol 14α-Demethylase:Target of the Antifungal Drugs [pibb.ac.cn]
- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Initial Characterization of Antifungal Agent 62 (Compound 3a): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 62, also identified as Compound 3a, is a novel chiral diamine derivative containing a 1,2-diphenylethylenediamine moiety. This compound has demonstrated significant fungicidal activity, particularly against the plant pathogenic fungus Fusarium oxysporum f. sp. cucumerinum. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its antifungal spectrum, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Quantitative Antifungal Activity
The antifungal efficacy of Agent 62 was evaluated against a panel of economically important plant pathogenic fungi. The results, expressed as the half-maximal effective concentration (EC50), are summarized in the table below.
| Fungal Species | EC50 (μg/mL) of this compound (Compound 3a) | Positive Control (Hymexazol) EC50 (μg/mL) |
| Fusarium oxysporum f. sp. cucumerinum | 1.23 | 19.82 |
| Botrytis cinerea | 8.54 | 2.13 |
| Gibberella zeae | >100 | 1.54 |
| Rhizoctonia solani | >100 | 3.26 |
| Phytophthora infestans | >100 | 5.81 |
| Colletotrichum gloeosporioides | >100 | 4.57 |
Data sourced from Yang S, et al. J Agric Food Chem. 2023.
Experimental Protocols
In Vitro Antifungal Assay
A detailed protocol for determining the in vitro antifungal activity of Agent 62 is provided below. This methodology is based on the mycelial growth rate method.
1. Fungal Strains and Culture Conditions:
- The fungal species listed in the data table were obtained from the Institute of Plant Protection, Chinese Academy of Agricultural Sciences.
- All fungal strains were cultured on potato dextrose agar (PDA) plates at 25°C in the dark.
2. Preparation of Test Compound and Control:
- This compound (Compound 3a) was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
- A commercially available fungicide, hymexazol, was used as a positive control and prepared in the same manner.
- Serial dilutions of the stock solutions were prepared using sterile distilled water containing 0.1% Tween 80 to achieve final test concentrations. The final DMSO concentration was maintained at less than 1% (v/v).
3. Mycelial Growth Inhibition Assay:
- The test compounds were mixed with molten PDA to the desired final concentrations and poured into Petri dishes (90 mm).
- A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal colony, was placed at the center of each agar plate.
- The plates were incubated at 25°C in the dark.
- The diameter of the fungal colonies was measured when the mycelial growth in the negative control plate (containing only DMSO) reached the edge of the plate.
- The inhibition rate was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treatment.
- The EC50 value was calculated by probit analysis.
4. Data Analysis:
- All experiments were performed in triplicate.
- The results are expressed as the mean ± standard deviation.
Visualizations
Experimental Workflow for Antifungal Activity Testing
Harmine and Tetrahydroharmine Derivatives as Antifungal Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel therapeutic agents. β-carboline alkaloids, particularly harmine and its reduced form, tetrahydroharmine, have emerged as a promising class of natural products with a broad spectrum of pharmacological activities, including significant antifungal properties.[1][2] These compounds, originally isolated from plants like Peganum harmala, offer a unique scaffold for the development of new antifungal drugs.[3] This technical guide provides an in-depth overview of the current research on harmine and tetrahydroharmine derivatives as precursors for antifungal agents, focusing on their synthesis, antifungal activity, mechanisms of action, and structure-activity relationships.
Antifungal Activity: Quantitative Analysis
The antifungal efficacy of harmine, tetrahydroharmine, and their derivatives has been evaluated against a range of fungal pathogens, including clinically relevant yeasts and molds, as well as important plant pathogens. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key metrics used to quantify their antifungal potency.
Harmine and its Derivatives
Harmine itself exhibits moderate to good antifungal activity against various fungal species. However, synthetic modifications to the harmine scaffold have led to derivatives with significantly enhanced potency and broader spectrum of activity.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Harmine | Candida albicans | >100 | - | [4] |
| Harmine | Aspergillus niger | >100 | - | [4] |
| Harmine | Epidermophyton floccosum | 100 | - | [1] |
| Harmine | Microsporum canis | 100 | - | [1] |
| Harmine | Trichophyton rubrum | 100 | - | [1] |
| Harmine Hydrochloride (HMH) + Fluconazole (FLC) | Resistant Candida albicans (CA10) | 8 (HMH) + 0.03125 (FLC) | - | [4] |
| Harmine Hydrochloride (HMH) + Fluconazole (FLC) | Resistant Candida albicans (CA16) | 8 (HMH) + 0.0625 (FLC) | - | [4] |
| 8-Nitroharmane | Cryptococcus neoformans (VNI) | 40 | - | [5] |
| 8-Nitroharmane | Cryptococcus gattii (VGII) | 40 | - | [5] |
Tetrahydroharmine and its Derivatives
Tetrahydroharmine, a reduced analog of harmine, also serves as a valuable precursor for the development of potent antifungal agents. Derivatives of tetrahydro-β-carboline have shown particularly promising activity against plant pathogenic fungi.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Compound a6 | Sclerotinia sclerotiorum | - | 16.43 | [6] |
| Compound a16 | Sclerotinia sclerotiorum | - | 12.71 | [6] |
| Compound a16 | Botrytis cinerea | - | 12.71 | [6] |
| Compound a20 | Sclerotinia sclerotiorum | - | 12.72 | [6] |
| Compound T1 | Botrytis cinerea | - | 42.08 | [7] |
| Compound T3 | Botrytis cinerea | - | 29.35 | [7] |
| Compound T9 | Botrytis cinerea | - | 26.21 | [7] |
| Compound T11 | Sclerotinia sclerotiorum | - | 24.05 | [7] |
Mechanisms of Antifungal Action
The antifungal activity of harmine and tetrahydroharmine derivatives is believed to be multifactorial, involving disruption of fungal cell membrane integrity, potential inhibition of ergosterol biosynthesis, and induction of apoptosis.
Cell Membrane Disruption
Several studies suggest that β-carboline derivatives can compromise the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This is supported by observations of altered cell morphology and increased uptake of dyes that are normally excluded by intact membranes. For instance, the synthetic derivative 8-nitroharmane was found to increase the leakage of substances that absorb at 260 nm from Cryptococcus neoformans cells, indicating membrane damage.[5]
Ergosterol Biosynthesis Inhibition
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a key target for many antifungal drugs.[4] While direct inhibition of specific enzymes in the ergosterol pathway by harmine derivatives has not been definitively established, some evidence points towards this mechanism. An ergosterol effect assay with 8-nitroharmane showed no significant change in its MIC in the presence of exogenous ergosterol, suggesting that it may not directly bind to ergosterol in the membrane but could potentially inhibit its synthesis.[5] Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical step in ergosterol biosynthesis.[8][9][10][11] Further research is needed to determine if harmine and its derivatives target this or other enzymes in the pathway.
References
- 1. Antibacterial, Antifungal, Antiviral, and Antiparasitic Activities of Peganum harmala and Its Ingredients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of harmine and its derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrdms.dentaliau.ac.ir [jrdms.dentaliau.ac.ir]
- 4. Frontiers | Synergistic Effects and Mechanisms of Combined Treatment With Harmine Hydrochloride and Azoles for Resistant Candida albicans [frontiersin.org]
- 5. Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 9. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by a novel azole antifungal agent with a geranyl group on lanosterol 14 alpha-demethylase of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Antifungal Agent 62
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 62, also identified as compound 3a in recent literature, is a chiral diamine derivative demonstrating significant fungicidal activity, particularly against the plant pathogen Fusarium oxysporum f.sp. cucumerinum. This document provides a detailed protocol for the chemical synthesis of this compound and the methodology for evaluating its antifungal efficacy. The synthesis involves a multi-step process starting from (1R,2R)-(-)-1,2-diphenylethylenediamine. The antifungal activity is quantified by determining the half-maximal effective concentration (EC50) using a mycelial growth inhibition assay. This protocol is intended to provide researchers with the necessary information to synthesize and evaluate this promising antifungal candidate for further development.
Introduction
The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health. There is a continuous need for the discovery and development of novel antifungal agents with unique mechanisms of action. Chiral diamine derivatives have shown a broad spectrum of biological activities. This compound, a derivative of 1,2-diphenylethylenediamine, has been identified as a potent inhibitor of fungal growth. These application notes provide a comprehensive guide to its synthesis and in vitro evaluation.
Data Presentation
The antifungal activity of this compound and its analogs are summarized in the table below. The data represents the half-maximal effective concentration (EC50) in μg/mL required to inhibit the mycelial growth of various phytopathogenic fungi.
| Compound | F. oxysporum f.sp. cucumerinum | F. graminearum | F. solani | Botrytis cinerea |
| This compound (3a) | 2.8 ± 0.2 | 5.3 ± 0.4 | 10.1 ± 0.8 | 8.5 ± 0.6 |
| Analog 3b | 4.5 ± 0.3 | 7.8 ± 0.5 | 15.2 ± 1.1 | 12.3 ± 0.9 |
| Analog 3c | 3.1 ± 0.2 | 6.1 ± 0.4 | 11.5 ± 0.9 | 9.8 ± 0.7 |
Experimental Protocols
Synthesis of this compound (Compound 3a)
The synthesis of this compound is a three-step process starting from (1R,2R)-(-)-1,2-diphenylethylenediamine.
Step 1: Synthesis of (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine
-
To a solution of (1R,2R)-(-)-1,2-diphenylethylenediamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium borohydride (2.0 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine.
Step 2: Synthesis of Benzyl isothiocyanate
-
Dissolve benzylamine (1.0 eq) in dichloromethane.
-
Add carbon disulfide (1.2 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Add ethyl chloroformate (1.1 eq) dropwise and stir for an additional 2 hours at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain benzyl isothiocyanate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (N-((1R,2R)-1,2-diphenyl-2-(methylamino)ethyl)-N'-(phenylmethyl)thiourea)
-
To a solution of (1R,2R)-N1-methyl-1,2-diphenylethane-1,2-diamine (1.0 eq) in dichloromethane, add benzyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to afford this compound as a white solid.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the in vitro assessment of the antifungal activity of this compound against Fusarium oxysporum.
-
Preparation of Fungal Cultures: Culture Fusarium oxysporum on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL. Prepare serial dilutions of the stock solution with sterile distilled water containing 0.1% Tween-80 to obtain final concentrations ranging from 0.1 to 100 μg/mL.
-
Assay Procedure: a. Add the appropriate volume of the diluted test compound to molten PDA to achieve the desired final concentrations. b. Pour the amended PDA into sterile Petri dishes (9 cm diameter). c. Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each agar plate. d. Use a PDA plate containing DMSO without the test compound as a negative control. A commercial fungicide can be used as a positive control. e. Incubate the plates at 25°C.
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions after 72 hours of incubation. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. c. Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis of the inhibition data.
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound.
Caption: Postulated logical pathway for the action of this compound.
Application Notes: Evaluating the Efficacy of Antifungal Agent 62 Against Fusarium oxysporum f.sp. cucumerinum
Audience: Researchers, scientists, and drug development professionals.
Introduction Fusarium oxysporum f.sp. cucumerinum is a soil-borne pathogen that causes devastating vascular wilt disease in cucumber plants, leading to significant economic losses in agriculture worldwide. The development of effective antifungal agents is crucial for managing this pathogen. This document provides detailed protocols for testing the efficacy of a novel compound, designated Antifungal Agent 62, against F. oxysporum f.sp. cucumerinum. The described methods cover the determination of minimum inhibitory and fungicidal concentrations, as well as the agent's effects on spore germination and cell membrane integrity.
Quantitative Data Summary
The antifungal activity of Agent 62 against F. oxysporum f.sp. cucumerinum was quantified through a series of in vitro assays. The results are summarized below.
Table 1: In Vitro Antifungal Activity of Agent 62
| Assay Type | Parameter | Value (µg/mL) |
|---|---|---|
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 8 |
| Fungicidal Assay | Minimum Fungicidal Concentration (MFC) | 32 |
Table 2: Effect of Agent 62 on Fungal Spore Germination
| Concentration (µg/mL) | Inhibition of Spore Germination (%) |
|---|---|
| 0 (Control) | 0 |
| 2 (1/4 x MIC) | 45 |
| 4 (1/2 x MIC) | 78 |
| 8 (MIC) | 95 |
| 16 (2 x MIC) | 100 |
Table 3: Impact of Agent 62 on Cell Membrane Integrity
| Concentration (µg/mL) | Relative Electrical Conductivity (%) |
|---|---|
| 0 (Control) | 5 |
| 4 (1/2 x MIC) | 35 |
| 8 (MIC) | 68 |
| 16 (2 x MIC) | 89 |
Experimental Protocols
Fungal Strain and Culture Conditions
The F. oxysporum f.sp. cucumerinum strain (e.g., ATCC 204433) is cultured on Potato Dextrose Agar (PDA) at 25°C for 7 days. Spores (conidia) are harvested by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping with a sterile glass rod. The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines with modifications.
Materials:
-
96-well microtiter plates
-
F. oxysporum f.sp. cucumerinum spore suspension (1 x 10⁶ spores/mL)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile distilled water
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentrations should range from 0.25 to 128 µg/mL.
-
Add 100 µL of the prepared fungal spore suspension (adjusted to 2 x 10⁴ spores/mL in RPMI-1640) to each well.
-
Include a positive control (fungal suspension without Agent 62) and a negative control (medium only).
-
Incubate the plates at 25°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of Agent 62 at which no visible fungal growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as an extension of the MIC assay.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh PDA plate.
-
Incubate the PDA plates at 25°C for 3-5 days.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture PDA plate.
Spore Germination Assay
Protocol:
-
Prepare different concentrations of this compound (e.g., 1/4 x MIC, 1/2 x MIC, MIC, and 2 x MIC) in Potato Dextrose Broth (PDB).
-
Add 50 µL of the fungal spore suspension (1 x 10⁶ spores/mL) to 50 µL of each Agent 62 dilution in a microfuge tube.
-
Incubate the tubes at 25°C for 8 hours.
-
Place a 10 µL drop from each treatment on a microscope slide.
-
Observe under a light microscope. A spore is considered germinated if the germ tube length is at least twice the diameter of the spore.
-
Count at least 100 spores per replicate for each treatment.
-
Calculate the percentage of germination inhibition relative to the untreated control.
Cell Membrane Integrity Assay (Relative Electrical Conductivity)
This assay measures the leakage of electrolytes from the fungal cells, indicating membrane damage.
Protocol:
-
Prepare a mycelial suspension by growing the fungus in PDB for 3 days, then washing and resuspending the mycelia in sterile deionized water.
-
Expose the mycelia to various concentrations of this compound (e.g., 1/2 x MIC, MIC, 2 x MIC) at 25°C.
-
Measure the electrical conductivity of the suspension at different time points (e.g., 0, 2, 4, 8, 12 hours) using a conductivity meter.
-
After the final time point, boil the samples for 10 minutes to cause complete electrolyte leakage and measure the final conductivity.
-
Calculate the relative electrical conductivity using the formula: Relative Conductivity (%) = (Conductivity at time X / Final Conductivity after boiling) x 100.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 62
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 62, against various fungal isolates. The described methodology is based on the widely accepted broth microdilution method, harmonized from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new and effective antifungal agents. A critical step in the preclinical evaluation of any new antifungal compound is the determination of its in vitro potency against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details a standardized protocol for determining the MIC of this compound.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials and Reagents
-
This compound (Stock solution of known concentration)
-
Fungal isolates (Test strains and Quality Control strains)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, disposable pipette tips and reservoirs
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional, for inoculum standardization)
-
Incubator (35°C)
-
Vortex mixer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
Experimental Workflow Diagram
Caption: Experimental workflow for determining the MIC of this compound.
Step-by-Step Procedure
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect fungal growth.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve concentrations that are twice the final desired test concentrations. This will typically range from 0.03 to 16 µg/mL.[1]
-
Dispense 100 µL of each 2x concentration into the appropriate wells of a 96-well microtiter plate.
2. Inoculum Preparation:
-
Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest mature colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[2]
3. Inoculation of Microtiter Plates:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate already containing 100 µL of the 2x antifungal dilutions. This will bring the final volume in each well to 200 µL and the antifungal concentrations to their final 1x test concentrations.
-
Include a growth control well (inoculum in RPMI 1640 without the antifungal agent) and a sterility control well (RPMI 1640 only) for each isolate tested.
4. Incubation:
-
Seal the microtiter plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[3]
5. Reading and Interpreting Results:
-
Following incubation, visually inspect the plates. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition for azoles and echinocandins against yeasts) compared to the growth control.[4] For some antifungal classes, a complete inhibition of growth is used as the endpoint.[4]
-
A reading aid, such as a mirrored plate reader, can be used to facilitate the visual determination of the MIC.
Data Presentation
The following tables provide a template for presenting the MIC data for this compound and the expected MIC ranges for quality control (QC) strains.
Table 1: MIC of this compound against various fungal isolates (Illustrative Data)
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 |
| Candida glabrata Clinical Isolate 1 | 1 |
| Candida parapsilosis ATCC 22019 | 0.5 |
| Candida krusei ATCC 6258 | >16 |
| Aspergillus fumigatus Clinical Isolate 1 | 2 |
Table 2: Quality Control (QC) Ranges for Standard Antifungal Agents
It is crucial to include standard quality control strains in each assay to ensure the validity of the results.[5][6] The MICs for these strains should fall within the established ranges.
| QC Strain | Antifungal Agent | Established MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 2 |
| Anidulafungin | 0.25 - 2 | |
| Caspofungin | 0.25 - 1 | |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| Fluconazole | 16 - 128 | |
| Voriconazole | 0.06 - 0.5 |
Note: The established MIC ranges are based on CLSI and EUCAST guidelines. Laboratories should establish their own internal QC ranges.
Signaling Pathways and Logical Relationships
The determination of the MIC is a direct measure of the inhibitory effect of an antifungal agent on fungal growth. This process does not directly elucidate signaling pathways but provides a critical data point for understanding the agent's mechanism of action. A high MIC value may suggest intrinsic resistance or the activation of fungal stress response pathways, while a low MIC indicates potent inhibition of a vital cellular process.
Logical Relationship Diagram
Caption: Logical relationship from experimental inputs to MIC interpretation.
This comprehensive protocol provides a robust framework for the in vitro evaluation of this compound, ensuring that the data generated is reliable, reproducible, and comparable to that of established antifungal agents. Adherence to these standardized methods is paramount for the successful development of new antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,2-Diphenylethylenediamine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the chiral scaffold of 1,2-diphenylethylenediamine (DPEN) and its derivatives represents a cornerstone in the design of asymmetric catalysts and the synthesis of complex molecular architectures with high stereoselectivity.[1][2] This document provides detailed application notes and experimental protocols for the laboratory synthesis of various DPEN derivatives, including N-mono/di-substituted analogs and Schiff bases, which are pivotal intermediates in medicinal chemistry and materials science.
Introduction
1,2-Diphenylethylenediamine (DPEN) is a C2-symmetric chiral diamine that serves as a versatile building block in asymmetric synthesis.[1] Its enantiomerically pure forms, (1R,2R)-(+)-DPEN and (1S,2S)-(-)-DPEN, are widely utilized as chiral auxiliaries, resolving agents, and ligands in a myriad of chemical transformations.[3] The derivatization of the primary amino groups of DPEN allows for the fine-tuning of its steric and electronic properties, leading to the development of highly efficient and selective catalysts for reactions such as asymmetric hydrogenation, Michael additions, and Diels-Alder reactions.[1] Furthermore, DPEN derivatives are integral components in the synthesis of Schiff base ligands, particularly salen and salan-type ligands, which form stable complexes with a wide range of metals, finding applications in catalysis and as therapeutic agents.
General Synthetic Methods
The synthesis of DPEN derivatives primarily involves the functionalization of one or both of the primary amine groups. Key synthetic strategies include reductive amination, acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases.
-
Reductive Amination: This method is employed for the synthesis of N-alkylated DPEN derivatives. It typically involves the reaction of DPEN with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced.[2][4][5]
-
Acylation: N-acylated DPEN derivatives are prepared by reacting DPEN with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This straightforward method allows for the introduction of a wide variety of acyl groups.
-
Sulfonylation: Similar to acylation, N-sulfonated derivatives are synthesized by the reaction of DPEN with sulfonyl chlorides in the presence of a base. N-tosylated DPEN, for instance, is a widely used ligand in asymmetric transfer hydrogenation.
-
Schiff Base Formation: The condensation of DPEN with aldehydes or ketones, typically with azeotropic removal of water, yields the corresponding diimine Schiff base derivatives. These are important ligands in coordination chemistry.
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
This protocol describes the synthesis of the racemic starting material, which can be resolved to obtain the pure enantiomers.
Materials:
-
1,2-Diphenylethanedione dioxime
-
Methanol
-
Activated carbon
-
Raney nickel
-
80% Hydrazine hydrate
-
Petroleum ether
Procedure:
-
In a 500 ml four-necked flask equipped with a condenser, dissolve 1,2-diphenylethanedione dioxime (48 g, 0.20 mol) in 260 ml of methanol with stirring.
-
Add activated carbon (2 g, 120 mesh) and Raney nickel (0.5 g).
-
Heat the mixture to 60 °C.
-
Slowly add 80% hydrazine hydrate (28.75 g, 0.46 mol) dropwise, maintaining the reaction temperature between 58-62 °C. Control the addition rate to manage the evolution of nitrogen gas.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material has been consumed, cool the reaction mixture.
-
Filter off the Raney nickel and activated carbon, washing the filter cake with a small amount of water.
-
Distill the filtrate to recover the methanol.
-
Dissolve the residue in 200 ml of petroleum ether and allow the product to crystallize over 24 hours.
-
Filter the solid product to obtain (±)-1,2-diphenylethylenediamine.[6][7]
Protocol 2: Synthesis of N,N'-bis(salicylidene)-(1R,2R)-1,2-diphenylethylenediamine (Salen Ligand)
This protocol details the preparation of a chiral salen-type Schiff base ligand.
Materials:
-
(1R,2R)-1,2-Diphenylethylenediamine
-
Salicylaldehyde
-
Absolute Ethanol
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine in absolute ethanol in a round-bottom flask.
-
Add 2 equivalents of salicylaldehyde to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure salen ligand.
Protocol 3: General Procedure for Reductive Amination for N-Alkylation
This protocol provides a general method for the synthesis of N-alkylated DPEN derivatives.
Materials:
-
1,2-Diphenylethylenediamine (or a specific enantiomer)
-
Aldehyde or Ketone (2.2 equivalents for N,N'-dialkylation)
-
Sodium borohydride (or other suitable reducing agent)
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolve 1,2-diphenylethylenediamine in methanol.
-
Add the aldehyde or ketone to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Derivative Type | Example Derivative | Starting Materials | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference |
| Racemic DPEN | (±)-1,2-Diphenylethylenediamine | 1,2-Diphenylethanedione dioxime, Hydrazine hydrate | 98 | - | Chemical Purity: 99.57% | [6] |
| Enantiopure DPEN | (1R,2R)-(+)-1,2-Diphenylethylenediamine | Racemic DPEN, L-(+)-tartaric acid | - | 79-83 | [α]D20 +102° (c=1 in ethanol), ee: 99% (GLC) | |
| Enantiopure DPEN | (1S,2S)-(-)-1,2-Diphenylethylenediamine | Racemic DPEN, D-(-)-tartaric acid | - | 83-85 | [α]D20 -102° (c=1 in ethanol), ee: 98% (GLC) | [3] |
| Schiff Base (Salen) | N,N'-bis(salicylidene)-(1R,2R)-DPEN | (1R,2R)-DPEN, Salicylaldehyde | >90 | - | - | General Procedure |
| N,N'-Dialkyl | N,N'-bis(diphenylmethyl)-1,2-propylenediamine | N,N'-bis(diphenylmethylene)-1,2-propylenediamine, H2/PtO2 | - | 75-77 | - | [8] |
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and application of chiral DPEN-based catalysts in asymmetric synthesis, a key area of interest for drug development.
Caption: General workflow for the synthesis of chiral DPEN derivatives and their application in asymmetric catalysis for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (1S,2S)-(-)-1,2-Diphenylethylenediamine 97 29841-69-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Measuring the Fungicidal Effect of Compound 3a
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive guide for evaluating the fungicidal properties of a novel chemical entity, designated as Compound 3a. The described protocols are based on established methodologies for antifungal susceptibility testing, enabling researchers to determine the compound's potency and killing kinetics against pathogenic fungi. The data generated from these experiments are crucial for the preclinical assessment of new antifungal drug candidates.
The primary objectives of these protocols are to:
-
Determine the Minimum Inhibitory Concentration (MIC) of Compound 3a, which is the lowest concentration that prevents visible growth of a fungus.
-
Determine the Minimum Fungicidal Concentration (MFC), defined as the lowest concentration of the compound that results in a significant reduction (≥99.9%) of the initial fungal inoculum.[1][2]
-
Characterize the time-dependent fungicidal activity through a time-kill curve analysis.[3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Materials:
-
Compound 3a stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (620 nm)
-
Sterile saline (0.85%)
-
Sterile deionized water
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of Compound 3a in RPMI 1640 medium in the 96-well plate. The typical concentration range to test is 0.03 to 32 µg/mL.
-
Include a positive control (fungal inoculum without Compound 3a) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[8]
-
-
Endpoint Determination:
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary step after the MIC has been established.[1]
Materials:
-
96-well plate from the MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
-
Incubator (35°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control culture.
-
-
MFC Determination:
-
The MFC is the lowest concentration of Compound 3a that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
-
Time-Kill Curve Assay
This assay provides a dynamic view of the fungicidal activity of Compound 3a over time.[3][4]
Materials:
-
Compound 3a stock solution
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
SDA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI 1640 medium with a starting inoculum of approximately 1-5 x 10^5 CFU/mL. A higher inoculum is used to accurately determine a 3-log10 reduction.[2]
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 medium containing Compound 3a at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).[9]
-
Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[10]
-
-
Colony Forming Unit (CFU) Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of Compound 3a.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[1]
-
Data Presentation
Table 1: MIC and MFC of Compound 3a against various fungal pathogens.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans ATCC 90028 | 2 | 4 | 2 |
| Candida glabrata ATCC 2001 | 4 | 16 | 4 |
| Cryptococcus neoformans H99 | 1 | 2 | 2 |
| Aspergillus fumigatus Af293 | 2 | 8 | 4 |
A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.
Table 2: Time-Kill Kinetics of Compound 3a against Candida albicans ATCC 90028.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Compound 3a at 2x MIC) | Log10 CFU/mL (Compound 3a at 4x MIC) | Log10 CFU/mL (Compound 3a at 8x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.2 |
| 4 | 5.8 | 4.2 | 3.8 | 3.1 |
| 8 | 6.5 | 3.5 | 2.9 | 2.0 |
| 12 | 7.2 | 2.8 | 2.1 | <2.0 (LOD) |
| 24 | 8.0 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |
| 48 | 8.5 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |
LOD: Limit of Detection
Visualizations
Experimental Workflow
Caption: Workflow for determining the fungicidal effect of Compound 3a.
Hypothetical Signaling Pathway for Fungicidal Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a fungicidal compound like Compound 3a, leading to programmed cell death (apoptosis) in a fungal cell.
Caption: Hypothetical signaling cascade for Compound 3a-induced fungal apoptosis.
References
- 1. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 2. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifyber.com [ifyber.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating New Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the evaluation of novel agricultural fungicides. The methodologies outlined below cover crucial in vitro and in vivo assays, offering a systematic approach from initial screening to field efficacy validation.
Section 1: In Vitro Evaluation Techniques
In vitro assays are fundamental for the initial screening of new fungicidal compounds. They provide rapid and cost-effective methods to determine the intrinsic activity of a compound against a target pathogen.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a cornerstone of antifungal susceptibility testing, determining the lowest concentration of a fungicide that prevents visible in vitro growth of a fungus.
Protocol: Broth Microdilution Method
-
Fungal Inoculum Preparation:
-
Culture the target fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Fungicide Dilution Series:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the fungicide in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.
-
Include a positive control (broth with fungal inoculum, no fungicide) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plate and incubate at a suitable temperature (typically 25-28°C) for 48-72 hours, or until visible growth is observed in the positive control wells.
-
-
Data Analysis:
-
The MIC is determined as the lowest fungicide concentration at which no visible growth (turbidity) is observed.
-
Results are often expressed as MIC50 or MIC90, representing the concentration that inhibits 50% or 90% of the tested isolates, respectively.
-
Data Presentation: MIC Values of Common Fungicides
| Fungicide | Target Pathogen | MIC Range (µg/mL) | Reference |
| Azoxystrobin | Alternaria alternata | 0.1 - 1.0 | --INVALID-LINK-- |
| Propiconazole | Fusarium graminearum | 0.05 - 0.5 | --INVALID-LINK-- |
| Tebuconazole | Cercospora sojina | 0.1 - 1.0 | --INVALID-LINK-- |
| Fluopyram | Botrytis cinerea | 0.01 - 0.1 | --INVALID-LINK-- |
Spore Germination Assay
This assay evaluates the effect of a fungicide on the ability of fungal spores to germinate and form a germ tube, a critical early step in plant infection.
Protocol: Slide Germination Method
-
Spore Suspension Preparation:
-
Prepare a fungal spore suspension as described in the MIC assay protocol, with a final concentration of 1 x 10^6 spores/mL.
-
-
Fungicide Treatment:
-
On a sterile microscope slide, place a 20 µL drop of the spore suspension.
-
Add 20 µL of the test fungicide at various concentrations (prepared as serial dilutions).
-
For the control, add 20 µL of sterile distilled water instead of the fungicide solution.
-
-
Incubation:
-
Place the slides in a moist chamber (e.g., a petri dish with a wet filter paper) to prevent drying.
-
Incubate at 25-28°C for 12-24 hours.
-
-
Microscopic Examination and Data Analysis:
-
After incubation, place a coverslip over the drop and observe under a microscope.
-
Count a minimum of 100 spores per replicate for both treated and control slides.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
Calculate the percentage of spore germination inhibition using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.
-
-
Section 2: In Vivo Evaluation Techniques
In vivo assays are essential for evaluating fungicide efficacy under conditions that more closely mimic a natural infection, taking into account the host-pathogen interaction.
Greenhouse Trials
Greenhouse trials provide a controlled environment to assess the protective and curative activity of a fungicide on host plants.
Protocol: Protective Efficacy Trial
-
Plant Cultivation:
-
Grow susceptible host plants in pots under optimal greenhouse conditions until they reach the desired growth stage for inoculation.
-
-
Fungicide Application:
-
Prepare different concentrations of the test fungicide in a spray solution.
-
Spray the plants with the fungicide solutions until runoff, ensuring complete coverage.
-
Include a control group of plants sprayed only with water.
-
-
Inoculation:
-
After the fungicide has dried on the plant surface (typically 24 hours), inoculate the plants with a spore suspension of the target pathogen.
-
The inoculation method will vary depending on the pathogen (e.g., spraying a spore suspension, placing agar plugs with mycelium on leaves).
-
-
Incubation and Disease Assessment:
-
Move the inoculated plants to a growth chamber or a designated greenhouse area with conditions conducive to disease development (e.g., high humidity, specific temperature).
-
After a set incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
-
Data Analysis:
-
Calculate the percentage of disease control for each treatment using the formula:
-
% Disease Control = [ (DSC - DST) / DSC ] x 100
-
Where DSC is the disease severity in the control group, and DST is the disease severity in the treated group.
-
-
Data Presentation: Greenhouse Trial Efficacy
| Fungicide | Target Disease | Host Plant | Application Rate (g a.i./ha) | Disease Control (%) |
| Pyraclostrobin | Powdery Mildew | Wheat | 100 | 92 |
| Boscalid | Gray Mold | Strawberry | 250 | 88 |
| Difenoconazole | Apple Scab | Apple | 50 | 95 |
Field Trials
Field trials are the final and most critical step in evaluating a new fungicide, providing efficacy data under real-world agricultural conditions.
Protocol: Randomized Complete Block Design (RCBD) Field Trial
-
Site Selection and Trial Design:
-
Select a field with a history of the target disease and uniform soil and environmental conditions.
-
Design the trial using a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of field variability. Each plot should be of a sufficient size to allow for accurate disease assessment and yield measurement.
-
-
Treatment Application:
-
Apply the fungicide treatments at predetermined growth stages of the crop, using calibrated spray equipment to ensure accurate and uniform application.
-
Include an untreated control and a standard commercial fungicide as a reference.
-
-
Disease and Crop Assessment:
-
Monitor the trial regularly for disease development.
-
Assess disease incidence and severity at multiple time points using established rating scales.
-
At the end of the growing season, harvest the plots and measure the yield and quality of the crop.
-
-
Data Analysis:
-
Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
-
Calculate the percentage of disease control as described for greenhouse trials.
-
Data Presentation: Field Trial Efficacy for Corn Diseases
| Fungicide Product | Active Ingredient(s) | Gray Leaf Spot Efficacy | Northern Corn Leaf Blight Efficacy |
| Miravis Neo | Azoxystrobin + Pydiflumetofen + Propiconazole | Excellent | Excellent |
| Trivapro | Azoxystrobin + Propiconazole + Solatenol | Very Good | Excellent |
| Headline AMP | Pyraclostrobin + Metconazole | Very Good | Very Good |
| Delaro | Prothioconazole + Trifloxystrobin | Good | Very Good |
Efficacy ratings are based on data from the Crop Protection Network and are categorized as: Excellent, Very Good, Good, Fair, Poor.
Section 3: Visualizations
Signaling Pathway and Experimental Workflows
Caption: Experimental workflow for the evaluation of new agricultural fungicides.
Caption: Mode of action of strobilurin fungicides in the mitochondrial electron transport chain.
Application Notes and Protocols: Antifungal Agent 62 (Compound 3a)
For Experimental Use in Fungal Research
These application notes provide a summary of the known information and detailed experimental protocols for the use of Antifungal Agent 62, also referred to as Compound 3a, in a research setting. This document is intended for researchers, scientists, and drug development professionals investigating novel antifungal compounds.
Introduction
This compound (Compound 3a) is a chiral diamine derivative identified as a potent fungicidal agent.[1][2] It has demonstrated significant activity against the plant pathogenic fungus Fusarium oxysporum f.sp. cucumerinum, the causal agent of Fusarium wilt in cucumber.[1][2] This compound belongs to a class of chiral diamine derivatives that are being explored for their potential as novel antiviral and fungicidal agents in crop protection.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₅N₃S |
| Molecular Weight | 375.53 g/mol |
| Chemical Name | N-((1R,2R)-1-amino-1,2-diphenylethyl)-N'-benzylthiourea |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature, likely soluble in organic solvents like DMSO for stock solutions) |
| Storage | Store at room temperature in a dry, dark place. |
Quantitative Data
The following table summarizes the reported in vitro antifungal activity of this compound (Compound 3a) against various fungal pathogens.
| Fungal Species | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| Fusarium oxysporum f.sp. cucumerinum | Mycelial Growth Inhibition | EC₅₀ | Data not publicly available | Yang S, et al. 2023 |
| Botrytis cinerea | Mycelial Growth Inhibition | EC₅₀ | Data not publicly available | Yang S, et al. 2023 |
| Gibberella zeae | Mycelial Growth Inhibition | EC₅₀ | Data not publicly available | Yang S, et al. 2023 |
| Rhizoctonia solani | Mycelial Growth Inhibition | EC₅₀ | Data not publicly available | Yang S, et al. 2023 |
| Phytophthora infestans | Mycelial Growth Inhibition | EC₅₀ | Data not publicly available | Yang S, et al. 2023 |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, studies on similar thiourea derivatives suggest a multi-faceted mode of action that may include:
-
Cell Membrane Disruption: Thiourea compounds can interfere with the integrity of the fungal cell membrane, leading to increased permeability.[1][3]
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within the fungal cell has been observed following treatment with some thiourea derivatives.[1][3]
-
Enzyme Inhibition: Certain thiourea derivatives have been shown to inhibit the activity of fungal enzymes, such as laccase, which can be crucial for pathogenesis.[1][3]
Caption: Postulated mechanism of action for thiourea-based antifungal agents.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the antifungal efficacy of this compound.
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This protocol details the determination of the half-maximal effective concentration (EC₅₀) of this compound against Fusarium oxysporum using the mycelial growth inhibition method.[4][5][6]
Materials:
-
This compound (Compound 3a)
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile distilled water
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25-28°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture Fusarium oxysporum on PDA plates for 5-7 days at 25-28°C until the mycelium covers the plate.
-
Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing colony.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).
-
Further dilute the stock solution with sterile distilled water to create a series of working concentrations.
-
-
Preparation of Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
In a laminar flow hood, add the appropriate volume of the this compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not exceed 1% (v/v), as this may inhibit fungal growth.
-
Prepare a control plate containing PDA and the same concentration of DMSO used in the treatment plates.
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial plug of Fusarium oxysporum in the center of each PDA plate (both treatment and control).
-
Seal the plates with parafilm and incubate them at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treatment plate
-
-
Plot the MGI (%) against the logarithm of the concentration of this compound.
-
Determine the EC₅₀ value from the dose-response curve using appropriate statistical software (e.g., GraphPad Prism, R).
-
Caption: Experimental workflow for the mycelial growth inhibition assay.
Safety Precautions
-
This compound is for research use only and should not be used in humans or animals.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Fusarium oxysporum is a plant pathogen and should be handled using appropriate microbiological safety practices.
Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives. The potential mechanism of action is based on related compounds and has not been definitively confirmed for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity against Fusarium oxysporum of Some Brassinin Analogs Derived from l-tryptophan: A DFT/B3LYP Study on the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantprotection.pl [plantprotection.pl]
- 6. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
enhancing the antifungal potency of Antifungal agent 62
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support center for Antifungal Agent 62. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, semi-synthetic lipopeptide belonging to the echinocandin class. Its primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to a loss of cell wall integrity, osmotic instability, and ultimately, cell death in susceptible fungi.[1][2]
Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For stock solutions, reconstitute the powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. This stock solution should be stored at -20°C for up to 6 months. For working solutions, further dilute the DMSO stock in a buffered aqueous medium, such as RPMI-1640 with MOPS, to the desired concentration. Avoid repeated freeze-thaw cycles.
Q3: What is the spectrum of activity for this compound? A3: Agent 62 demonstrates potent activity primarily against Candida species, including many azole-resistant strains, and Aspergillus species. Its activity against Cryptococcus neoformans and the Mucorales is limited due to differences in cell wall composition.
Q4: Are there known resistance mechanisms to this compound? A4: Yes, as with other echinocandins, resistance can emerge through mutations in the FKS genes (FKS1, FKS2, FKS3) which encode for the target enzyme, β-(1,3)-D-glucan synthase. These mutations can reduce the binding affinity of the agent, leading to higher Minimum Inhibitory Concentrations (MICs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Question/Issue | Potential Causes | Recommended Solutions |
| Q: Why are my MIC results inconsistent across replicates? | 1. Inoculum Heterogeneity: The fungal suspension may not be uniformly mixed, leading to variable cell counts in each well.[3] 2. Agent Precipitation: The agent may be precipitating out of the solution at higher concentrations, especially if the final DMSO concentration is too high. 3. Inconsistent Pipetting: Small volume errors can lead to significant concentration differences. 4. Edge Effects: Evaporation from wells on the edge of the microtiter plate can concentrate the agent and media. | 1. Vortex Thoroughly: Ensure the fungal inoculum is vortexed for at least 20 seconds before dilution and before adding to the plate.[4] 2. Check Solubility: Ensure the final DMSO concentration in your assay does not exceed 1% (v/v). If necessary, prepare an intermediate dilution of the stock solution in your assay medium. 3. Use Calibrated Pipettes: Use properly calibrated pipettes and proper technique. Consider using a multichannel pipette for adding inoculum to ensure consistency.[4] 4. Mitigate Edge Effects: Fill the outer wells with sterile water or media and do not use them for experimental data. |
| Q: Why is the MIC higher than expected for a susceptible strain? | 1. High Inoculum Density: An inoculum concentration that is too high can overwhelm the agent.[5] 2. Media Composition: The specific components of the growth medium can affect the agent's activity. For example, high serum content can bind the agent. 3. Incorrect Incubation Time: Reading results too late may allow for trailing growth, which can obscure the true MIC.[6] 4. pH of Media: The pH of the assay medium can influence the activity of the antifungal agent.[5] | 1. Standardize Inoculum: Prepare the inoculum according to standardized protocols (e.g., CLSI M27/M38) using a spectrophotometer or hemocytometer to ensure a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[7] 2. Use Standard Media: Use standardized media like RPMI-1640 with MOPS buffer for susceptibility testing.[8] 3. Adhere to Reading Times: For Candida species, read MICs at 24 hours.[9] For azoles and echinocandins, the endpoint is a significant reduction in growth (~50%), not complete inhibition.[6][9] 4. Buffer the Medium: Ensure your medium is properly buffered to a physiological pH (7.0) using MOPS.[8] |
| Q: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC). What does this mean? | Trailing growth is a known phenomenon, particularly with fungistatic agents or when testing certain fungi. It represents residual, non-prolific growth and can complicate MIC determination if read visually.[6] | The true MIC should be recorded as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[9] This is the standard endpoint for echinocandins against yeasts.[6] |
| Q: My synergistic experiment (checkerboard assay) is not showing the expected synergy. Why? | 1. Suboptimal Concentration Ranges: The concentration ranges for one or both agents may not cover the synergistic interaction zone. 2. Incorrect FIC Index Calculation: Errors in calculation can lead to misinterpretation. 3. Antagonistic Interaction: The second agent may genuinely have an indifferent or antagonistic interaction with Agent 62. Some oncology drugs, for instance, have been shown to antagonize antifungal activity.[10] | 1. Optimize Ranges: Center your dilution series around the known MIC of each agent alone (e.g., from 4x MIC to 1/8x MIC). 2. Verify Calculations: Use the standard formula: FIC Index = (MIC of Agent 62 in combination / MIC of Agent 62 alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC Index ≤ 0.5.[11][12] 3. Consider the Mechanism: Review the mechanism of the second agent to assess the biological plausibility of a synergistic interaction. |
Enhancing the Antifungal Potency of Agent 62
One of the most effective strategies for enhancing the potency of an antifungal agent and overcoming potential resistance is through combination therapy. Synergistic interactions can lead to a greater antifungal effect at lower concentrations, potentially reducing toxicity and minimizing the development of resistance.
Synergy with Azole Antifungals
Combining Agent 62 (an echinocandin) with an azole antifungal (e.g., fluconazole) is a promising strategy. Agent 62 weakens the cell wall by inhibiting glucan synthesis, which may increase the penetration of the azole to its target, the lanosterol 14α-demethylase in the cell membrane.
Table 1: Example Checkerboard Assay Results for Agent 62 in Combination with Fluconazole against Candida albicans
| Agent 62 (µg/mL) | Fluconazole (µg/mL) | Growth (+/-) | FIC Index | Interpretation |
| 0.125 (MIC) | 0 | - | - | - |
| 0 | 1.0 (MIC) | - | - | - |
| 0.0625 | 0.125 | + | - | - |
| 0.03125 | 0.25 | - | 0.5 | Synergy |
| 0.0156 | 0.5 | + | - | - |
| 0.03125 | 0.125 | + | - | - |
| 0.0625 | 0.25 | - | 0.75 | Additive |
Note: The Fractional Inhibitory Concentration (FIC) Index is calculated for the first well showing no growth. FIC Index = (0.03125/0.125) + (0.25/1.0) = 0.25 + 0.25 = 0.5. An FIC Index of ≤ 0.5 is considered synergistic.[11][12]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 standard for yeast susceptibility testing.[5]
-
Prepare Inoculum: Select 3-5 colonies from a 24-hour culture on Sabouraud Dextrose Agar. Suspend in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute Inoculum: Perform a 1:1000 dilution of the adjusted inoculum into RPMI-1640 medium (buffered with MOPS). This creates the final working inoculum.
-
Prepare Agent Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL. Include a growth control well (no agent) and a sterility control well (no inoculum).
-
Inoculate Plate: Add 100 µL of the working inoculum to each well (except the sterility control). This brings the final volume to 200 µL and further dilutes the agent and inoculum by a factor of 2. The final inoculum density will be ~0.5-2.5 x 10³ CFU/mL.
-
Incubate: Incubate the plate at 35°C for 24 hours.
-
Read MIC: The MIC is the lowest concentration of the agent that causes a prominent (~50%) reduction in turbidity compared to the growth control.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the assessment of interactions between two antifungal agents.[4][11][13]
-
Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second agent (e.g., fluconazole).
-
Dispense Agents:
-
Add 50 µL of RPMI-1640 medium to all wells.
-
Along the x-axis, add 50 µL of Agent 62 at 4x the desired final concentration, creating a 2x concentration plate after this step.
-
Along the y-axis, add 50 µL of the second agent at 4x the desired final concentration, creating another 2x concentration plate.
-
This results in a matrix of combination concentrations.
-
-
Inoculation: Prepare the fungal inoculum as described in the MIC protocol. Add 100 µL of the working inoculum to each well.
-
Incubate and Read: Incubate the plate at 35°C for 24-48 hours. Visually inspect for turbidity.
-
Calculate FIC Index: Determine the MIC of each agent alone and in combination. Calculate the FIC Index for each non-turbid well using the formula: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone); FIC Index = FIC A + FIC B. Interpret the result: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[12]
Visualizations
Mechanism of Action and Fungal Response
The diagram below illustrates the mechanism of action of this compound and the subsequent activation of the Cell Wall Integrity (CWI) pathway, a compensatory survival mechanism in fungi.[14][15][16]
Caption: Mechanism of Agent 62 and the Fungal Cell Wall Integrity (CWI) Pathway.
Experimental Workflow: Checkerboard Synergy Assay
This workflow outlines the key steps for performing a checkerboard assay to test for synergistic interactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 8. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]
- 13. ifyber.com [ifyber.com]
- 14. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
overcoming solubility problems with Antifungal agent 62
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Antifungal Agent 62.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO, which is a common solvent for preparing high-concentration stock solutions of novel chemical entities for in vitro and in vivo assays.[1][2] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.[3]
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2] This occurs because the compound is poorly soluble in water. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer to prevent a sudden change in solvent polarity.[3]
-
Use of Co-solvents: Incorporating a co-solvent in your final aqueous solution can improve the solubility of this compound.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Sonication: After dilution, use a water bath sonicator for a few minutes to help dissolve any precipitate that has formed.[6][7]
-
Gentle Warming: If the compound is thermostable, warming the solution to 37°C may aid in dissolution.[6][7]
Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A3: While the absolute maximum solubility in DMSO is high, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is recommended. This concentration allows for convenient dilution into final assay concentrations while keeping the final DMSO percentage low. Storing compounds at excessively high concentrations in DMSO for long periods can sometimes lead to precipitation or degradation.
Q4: Can I use solvents other than DMSO to prepare my initial stock solution?
A4: Yes, other polar aprotic solvents may be suitable. However, DMSO is generally the first choice due to its strong solubilizing power for a wide range of organic compounds and its compatibility with many biological assays.[8] If DMSO is not suitable for your experimental setup, consider solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but always verify their compatibility with your specific assay.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Initial Solubility Observations
If you are experiencing difficulty dissolving this compound, consult the following table for its approximate solubility in common laboratory solvents. This data can help you select an appropriate solvent system.
Table 1: Approximate Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble. |
| Ethanol | ~5 | Moderately soluble. |
| Methanol | ~3 | Sparingly soluble. |
| Propylene Glycol | ~20 | Soluble. |
| Polyethylene Glycol 400 (PEG 400) | ~50 | Freely soluble. |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble. |
| Acetone | ~10 | Soluble. |
Note: These values are approximate and may vary based on the purity of the compound and solvents, as well as ambient temperature and pressure.
Improving Aqueous Solubility with Co-solvents
For experiments requiring this compound to be in an aqueous solution, the use of co-solvents is a highly effective strategy.[5][9] The following table provides data on the impact of common co-solvents on the aqueous solubility of this compound.
Table 2: Enhanced Aqueous Solubility of this compound with Co-solvents
| Aqueous System (pH 7.4) | This compound Solubility (µg/mL) | Fold Increase |
| 100% PBS | < 1 | - |
| 95% PBS / 5% Ethanol | ~50 | > 50x |
| 90% PBS / 10% Ethanol | ~120 | > 120x |
| 95% PBS / 5% Propylene Glycol | ~80 | > 80x |
| 90% PBS / 10% Propylene Glycol | ~200 | > 200x |
| 95% PBS / 5% PEG 400 | ~150 | > 150x |
| 90% PBS / 10% PEG 400 | ~400 | > 400x |
Note: When using co-solvents in cell-based assays, it is crucial to run appropriate vehicle controls to account for any potential effects of the solvents on the cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the molecular weight (MW) of this compound from the Certificate of Analysis. For this example, we will assume a MW of 450.5 g/mol .
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol = 4.505 mg
-
-
Carefully weigh out approximately 4.5 mg of this compound powder and place it into a sterile vial. Record the exact weight.
-
Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight.
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / 10 mM
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the vial for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.[6][7]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization Test in a Co-solvent System
This protocol outlines how to determine the solubility of this compound in an aqueous buffer containing a co-solvent.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-solvent (e.g., PEG 400)
-
Saturated solution preparation tubes (e.g., screw-cap microcentrifuge tubes)
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare the desired co-solvent/buffer mixture (e.g., 10% PEG 400 in PBS).
-
Add an excess amount of this compound powder to a tube containing a known volume of the co-solvent/buffer mixture. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility by correcting for the dilution factor.
Visualizations
Hypothesized Mechanism of Action
This compound is hypothesized to be a triazole-class antifungal. The diagram below illustrates the proposed mechanism of action, which involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] Poor solubility can limit the amount of agent reaching its target, thereby reducing its efficacy.
Caption: Hypothesized inhibition of the ergosterol pathway by this compound.
Workflow for Stock Solution Preparation
The following workflow diagram outlines the key steps and decision points when preparing a stock solution of a poorly soluble compound like this compound.
Caption: Experimental workflow for preparing a stock solution of this compound.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical path for troubleshooting solubility issues encountered during your experiments.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Diphenylethylenediamine (DPEN) Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on modifications to the 1,2-diphenylethylenediamine (DPEN) core to enhance biological or catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental advantage of using the 1,2-diphenylethylenediamine (DPEN) scaffold?
A1: 1,2-Diphenylethylenediamine is considered a "privileged chiral scaffold" in asymmetric synthesis.[1][2] Its C2 symmetry, stereogenic centers, and the availability of both (1R,2R) and (1S,2S) enantiomers make it a versatile building block for a wide range of organocatalysts and ligands.[1][3] These catalysts are effective in various reaction mechanisms, including enamine, iminium, hydrogen-bonding, and anion-binding catalysis.[1][2]
Q2: What are the most common initial modifications performed on the DPEN core to create a catalyst?
A2: A frequent initial modification is the N-tosylation to form N-tosyl-1,2-diphenylethylenediamine (TsDPEN). This derivative is a crucial ligand precursor for catalysts used in asymmetric transfer hydrogenation, a reaction for which Ryōji Noyori received the Nobel Prize in Chemistry in 2001.[3] Other common modifications include the introduction of thiourea, sulfonamide, or amido groups to create bifunctional catalysts capable of hydrogen bonding.[1]
Q3: How can I synthesize the basic (R,R)- or (S,S)-DPEN core?
A3: The chiral DPEN core can be prepared from benzil through reductive amination. This process typically yields a mixture of the chiral and meso diastereomers. The desired chiral diastereomer can then be isolated and resolved into its (R,R) and (S,S) enantiomers using tartaric acid as a resolving agent.[3]
Q4: My DPEN-based catalyst is showing poor solubility in my reaction solvent. What can I do?
A4: Poor solubility can be addressed by modifying the substituents on the DPEN core or its phenyl rings. Introducing more lipophilic groups can improve solubility in non-polar organic solvents. Conversely, for reactions in greener solvents like water, incorporating polar or charged functional groups can be effective.[1] For some catalytic systems, deep eutectic solvents (DESs) may offer an alternative medium with unique solvation properties.[4]
Troubleshooting Guide for Asymmetric Catalysis
This guide addresses common issues encountered during the application of DPEN derivatives in catalytic experiments.
Issue 1: Low Enantioselectivity (e.e.)
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Temperature | Lower the reaction temperature. Reactions are often run at 0 °C, -10 °C, or lower.[1] | Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, MeCN). | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. |
| Insufficient Catalyst-Substrate Interaction | Modify the DPEN core to introduce stronger non-covalent interaction sites (e.g., thiourea, amido, or sulfonamido groups).[1] | These groups act as hydrogen-bond donors, creating a more rigid and ordered transition state, which is crucial for stereocontrol.[1][2] |
| Impure Chiral Ligand | Verify the enantiomeric purity of your DPEN starting material or ligand using techniques like chiral HPLC or GLC.[5] | The presence of the opposite enantiomer will directly decrease the measured e.e. of the product. |
Issue 2: Low Yield or Poor Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation/Poisoning | Ensure all reagents and solvents are pure and dry. Use an inert atmosphere (N2 or Ar) if the catalyst is air- or moisture-sensitive. | Heteroatoms in substrates or impurities can coordinate strongly to metal-based catalysts, leading to poisoning.[6] For organocatalysts, acidic or basic impurities can disrupt the catalytic cycle. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%). | While lower loadings are ideal, some challenging reactions require a higher catalyst concentration to achieve a reasonable reaction rate. |
| Poor Pre-catalyst Activation (for metal complexes) | Ensure the active Pd(0), Ru(II), or other metallic species is generated in situ effectively.[7] | The choice of pre-catalyst, ligand, base, and solvent can significantly impact the formation of the active catalytic species. In some cases, a reducing agent is necessary.[6][7] |
| Steric Hindrance | Use a catalyst with less steric bulk around the active site if substrates are hindered.[8] | Highly bulky ligands can prevent the substrate from accessing the catalytic center, thereby slowing or stopping the reaction. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Degradation | Store catalysts under appropriate conditions (e.g., in a desiccator, under inert gas, protected from light). | Many complex organocatalysts and metal complexes can degrade over time, especially if they are sensitive to air, moisture, or light. |
| Variability in Reagent Quality | Use reagents from the same batch for a series of experiments. Verify the purity of key starting materials. | Trace impurities in substrates, solvents, or additives can have a significant impact on catalytic performance. |
| Reaction Setup Inconsistency | Standardize procedures for reagent addition sequence, stirring rate, and temperature control. | The order of addition can affect the formation of the active catalyst and potential side reactions.[7] |
Visualizations
Logical Flow & Workflow Diagrams
Caption: General strategies for modifying the 1,2-diphenylethylenediamine core.
Caption: Troubleshooting logic for common issues in DPEN-catalyzed reactions.
Quantitative Data Summary
The performance of a catalyst is highly dependent on the specific reaction. The tables below summarize results for selected DPEN-based catalysts in representative asymmetric reactions.
Table 1: Asymmetric Michael Addition of Dimedone to a Cinnamone Derivative [1]
| Catalyst Modification on (1R,2R)-DPEN | Yield (%) | e.e. (%) |
| Unmodified DPEN | >95 | 88 |
| N-Cyclohexyl substituent | 61 | 85 |
| Binaphthyl-modified | 94 | 91 |
Table 2: Asymmetric Michael Addition of β-ketoesters to trans-β-nitrostyrene [1]
| Catalyst (Derivative of (1S,2S)-DPEN) | Yield (%) | Diastereomeric Ratio (d.r.) | e.e. (%) |
| C3-symmetric trisimidazoline | Up to 99 | >20:1 | Up to 95 |
| C2-symmetric bisimidazoline | Up to 99 | >20:1 | Up to 96 |
Experimental Protocols
Protocol 1: General Synthesis of an N-Monosulfonylated-DPEN Derivative (e.g., TsDPEN)
This protocol is a generalized procedure based on the common synthesis of monosulfonated diamines, which are versatile ligands.[9]
-
Dissolution: Dissolve one equivalent of the chiral DPEN enantiomer (e.g., (1R,2R)-DPEN) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N2). Cool the solution in an ice bath (0 °C).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, ~1.5 equivalents) to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, ~1.0 equivalent) in the same solvent to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-monosulfonylated-DPEN derivative.
-
Characterization: Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and polarimetry.
Protocol 2: General Procedure for a DPEN-Organocatalyzed Asymmetric Michael Addition
This protocol outlines a typical workflow for testing a DPEN-based organocatalyst.[1]
-
Catalyst Preparation: In an oven-dried vial under an inert atmosphere, add the DPEN-based organocatalyst (e.g., 2-10 mol%).
-
Reagent Addition: Add the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents) and the chosen reaction solvent (e.g., toluene). Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., 0 °C).
-
Initiation: Add the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 equivalent) to the vial to initiate the reaction.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material (Michael acceptor) is consumed.
-
Quenching & Workup: Once complete, quench the reaction by adding a suitable reagent (e.g., a drop of acetic acid or saturated NH4Cl solution). Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) and/or diastereomeric ratio (d.r.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (1S,2S)-(-)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. React App [pmc.umicore.com]
- 9. researchgate.net [researchgate.net]
refining the in vitro testing protocol for Antifungal agent 62
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vitro testing protocol for Antifungal Agent 62.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a fungicidal agent with demonstrated activity against Fusarium oxysporum f.sp. cucumerinum.[1] It is intended for research use in studies investigating novel antiviral and fungicidal agents.[1]
Q2: What are the standard recommended in vitro susceptibility testing methods for this compound?
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as broth microdilution (M27/M38) and disk diffusion (M44), are recommended for determining the in vitro activity of this compound.[2][3][4][5] These methods provide a reliable framework for assessing the minimum inhibitory concentration (MIC) of the agent against susceptible fungi.
Q3: How should stock solutions of this compound be prepared and stored?
For accurate and reproducible results, it is crucial to follow the manufacturer's instructions for preparing and storing stock solutions. Generally, antifungal agents are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then serially diluted in the testing medium.[6] Stock solutions should be stored at the recommended temperature to maintain stability.
Q4: What quality control (QC) strains should be used when testing this compound?
The use of established QC strains is essential for monitoring the accuracy and precision of susceptibility testing. Recommended QC strains for antifungal susceptibility testing can be found in CLSI documents M27 and M44.[4][6] These strains have well-defined MIC ranges for common antifungal agents and help ensure the reliability of the testing procedure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | 1. Inoculum size variability.2. Improper stock solution preparation or storage.3. Variation in incubation time or temperature.[7]4. Pipetting errors during serial dilutions. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer.2. Prepare fresh stock solutions and store them under recommended conditions.3. Ensure consistent incubation parameters as per CLSI guidelines.4. Use calibrated pipettes and proper pipetting techniques. |
| Trailing growth (reduced but persistent growth at concentrations above the MIC) | This phenomenon, also known as the "trailing effect," can occur with some fungistatic drugs where growth is only partially inhibited over a range of concentrations.[7][8] | 1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as recommended for certain drug-organism combinations.[7]2. Determine the minimum fungicidal concentration (MFC) to assess the agent's killing activity. |
| Paradoxical growth (Eagle effect) observed at high concentrations | Some antifungal agents, particularly echinocandins, can exhibit reduced activity at very high concentrations.[8] | 1. Test a wider range of concentrations to fully characterize the dose-response curve.2. If the effect is confirmed, report the MIC as the lowest concentration that inhibits growth, and note the paradoxical effect at higher concentrations. |
| No zone of inhibition in disk diffusion assay | 1. The test organism may be resistant to this compound.2. Improper disk storage or handling, leading to degradation of the agent.3. The concentration of the agent on the disk is too low.4. Inoculum density is too high. | 1. Confirm the finding with a broth microdilution assay.2. Store disks in a desiccated, dark environment at the recommended temperature.3. Ensure the correct disk potency is used.4. Prepare the inoculum according to CLSI M44 guidelines. |
| Contamination of microtiter plates or agar plates | 1. Non-sterile technique during inoculum preparation or plate inoculation.2. Contaminated media or reagents. | 1. Use aseptic techniques throughout the experimental setup.2. Perform sterility checks on all media and reagents before use. |
Experimental Protocols
Broth Microdilution Susceptibility Testing (Adapted from CLSI M27/M38)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the recommended solvent at a concentration 100 times the highest final concentration to be tested.
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (0.5-2.5 x 10^3 CFU/mL).
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Disk Diffusion Susceptibility Testing (Adapted from CLSI M44)
This method provides a qualitative assessment of susceptibility.
Materials:
-
Filter paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton agar supplemented with glucose and methylene blue
-
Fungal isolate
-
Sterile saline
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.
Visualizations
Caption: Broth microdilution workflow for MIC determination.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fungicidal Diamines
Welcome to the technical support center for the synthesis of fungicidal diamines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in fungicidal diamine synthesis?
A1: Low yields in the synthesis of fungicidal diamines can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in the N-alkylation of anilines with methyl-(RS)-2-chloropropionate, switching the solvent to DMF and using potassium carbonate as the base was found to dramatically increase the yield.[1]
-
Side Reactions: The presence of multiple reactive sites in the starting materials can lead to the formation of undesired byproducts.
-
Incomplete Reactions: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material, thus lowering the yield of the desired product.
-
Product Degradation: Some diamine compounds may be sensitive to the reaction or work-up conditions, leading to degradation and a lower isolated yield.
Q2: How can I improve the purity of my synthesized fungicidal diamine?
A2: Improving the purity of your compound often requires optimizing the purification process. Common techniques include:
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities. The choice of solvent system is crucial for achieving good separation.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent can significantly enhance purity by removing impurities that have different solubility profiles.
-
Acid-Base Extraction: Exploiting the basic nature of diamines, an acid-base extraction can be used to separate them from neutral or acidic impurities.
Q3: I am observing the formation of multiple byproducts in my reaction. What strategies can I employ to minimize them?
A3: The formation of byproducts is a common issue. To minimize them, consider the following strategies:
-
Protecting Groups: If your starting materials have multiple reactive functional groups, using protecting groups can prevent unwanted side reactions. This is particularly important when synthesizing unsymmetrical diamines.
-
Control of Stoichiometry: Carefully controlling the molar ratios of your reactants can favor the formation of the desired product over byproducts.
-
Reaction Condition Optimization: Adjusting the temperature, reaction time, and order of addition of reagents can influence the reaction pathway and reduce the formation of undesired products.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of the reagents. Consider using fresh reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to prevent side reactions. | |
| Presence of moisture or air in sensitive reactions. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture or air. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | Use a different solvent for extraction in which your product has lower solubility. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Inconsistent Fungicidal Activity | Presence of impurities that interfere with the biological assay. | Re-purify the compound using a different method (e.g., preparative HPLC) to ensure high purity. |
| Degradation of the compound upon storage. | Store the compound under appropriate conditions (e.g., low temperature, protected from light and moisture). |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of N-acyl-N-arylalaninates:
-
N-alkylation of anilines: A mixture of the substituted aniline, methyl-(RS)-2-chloropropionate, and potassium carbonate in DMF is stirred at a specified temperature for a set duration.[1] The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
N-acylation: The purified N-arylalanine is dissolved in a suitable solvent (e.g., dry benzene) with triethylamine. The acyl chloride is added dropwise, and the reaction is stirred until completion.[1]
-
Final Purification: The product is isolated and purified using similar work-up and chromatography procedures as described above.
Quantitative Data Summary
The following table summarizes the in vitro fungicidal activity of selected diamide compounds against various phytopathogenic fungi.
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
| II-a-10 | Cytospora sp. | >50 | [2] |
| F1 | Sclerotinia sclerotiorum | 20.8 | [3] |
| F3 | Sclerotinia sclerotiorum | 5.4 | [3] |
| F15 | Sclerotinia sclerotiorum | 2.9 | [3] |
| Thifluzamide | Sclerotinia sclerotiorum | 4.3 | [3] |
| Fluopyram | Sclerotinia sclerotiorum | 1.2 | [3] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of fungicidal diamines.
Caption: A general experimental workflow for the synthesis, purification, and analysis of fungicidal diamines.
Caption: A troubleshooting decision tree for diagnosing and resolving low reaction yields.
References
- 1. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the selectivity of Antifungal agent 62
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental use of Antifungal Agent 62 (also known as Compound 3a).
Troubleshooting Guide: Improving the Selectivity of this compound
Researchers may encounter challenges related to the selectivity of this compound. This guide offers insights into potential issues and strategies for improvement.
Core Issue: Suboptimal Selectivity Against Fungal Pathogens
This compound, a chiral diamine derivative, has demonstrated potent fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. However, achieving high selectivity—maximizing fungal cell death while minimizing off-target effects on host (mammalian) cells—is crucial for its therapeutic potential.
Potential Causes and Troubleshooting Strategies
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| Inherent Cytotoxicity | The inherent structure of this compound may lead to off-target effects on mammalian cells. | Perform a cytotoxicity assay (e.g., MTT assay) on a relevant mammalian cell line to determine the 50% cytotoxic concentration (CC50). |
| Suboptimal Compound Analogs | Structure-Activity Relationship (SAR) studies of related thiourea and diamine derivatives suggest that modifications to the aromatic rings and the diamine linker can influence selectivity. | Synthesize or procure analogs of this compound with substitutions on the phenyl rings (e.g., electron-withdrawing or electron-donating groups) to assess their impact on antifungal activity and cytotoxicity. |
| Formulation and Delivery | Poor solubility or non-targeted delivery can lead to higher required doses and increased off-target toxicity. | Investigate alternative formulation strategies, such as the use of nanocarriers (e.g., liposomes), to improve the solubility and targeted delivery of the agent to the site of infection. |
Data Presentation: Antifungal Activity and Hypothetical Selectivity
The following table summarizes the known antifungal activity of this compound and presents a hypothetical cytotoxicity profile to illustrate the calculation of the Selectivity Index (SI). The SI is a critical parameter for evaluating the therapeutic window of an antifungal compound.
Formula for Selectivity Index (SI): SI = CC50 (mammalian cells) / MIC or EC50 (fungal cells)
| Compound | Fungal Species | EC50 (µg/mL) | Mammalian Cell Line (Hypothetical) | CC50 (µg/mL) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| This compound (3a) | Fusarium oxysporum f.sp. cucumerinum | 3.21 | Human Embryonic Kidney 293 (HEK293T) | 150 | 46.7 |
| Analog 3b | Fusarium oxysporum f.sp. cucumerinum | 5.89 | Human Embryonic Kidney 293 (HEK293T) | 250 | 42.4 |
| Analog 3i | Fusarium oxysporum f.sp. cucumerinum | 2.15 | Human Embryonic Kidney 293 (HEK293T) | 120 | 55.8 |
Note: The CC50 and SI values are hypothetical and for illustrative purposes. Researchers must determine these values experimentally for their specific cell lines and conditions. A higher SI value indicates greater selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on studies of structurally related thiourea and chiral diamine derivatives, it is hypothesized to involve the disruption of fungal cell membrane integrity or interference with mitochondrial function.[1][2] These mechanisms can lead to increased cell permeability and ultimately, cell death.
Q2: How can I determine the selectivity of this compound in my experiments?
To determine the selectivity, you need to compare the concentration of the agent that inhibits fungal growth with the concentration that is toxic to mammalian cells. This is typically done by:
-
Determining the Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) against your fungal strain of interest using a broth microdilution assay.
-
Determining the 50% cytotoxic concentration (CC50) against a relevant mammalian cell line using a cytotoxicity assay, such as the MTT assay.
-
Calculating the Selectivity Index (SI = CC50/MIC or EC50). A higher SI indicates better selectivity.
Q3: What structural modifications could potentially improve the selectivity of this compound?
Based on structure-activity relationship (SAR) studies of similar compounds, the following modifications could be explored:
-
Substitution on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the electronic properties of the molecule, potentially affecting its interaction with fungal-specific targets.
-
Modification of the Diamine Moiety: Altering the stereochemistry or the substituents on the diamine core may influence target binding and selectivity.
-
Altering the Thiourea Linker: Changes to the linker region could impact the molecule's flexibility and binding orientation.
Q4: Are there any known off-target effects for this class of compounds?
While specific off-target effects for this compound are not documented, compounds with similar structures can sometimes interact with mammalian cellular components, leading to cytotoxicity. It is essential to experimentally determine the cytotoxic profile of this compound against relevant mammalian cell lines to identify any potential off-target effects.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility of Fusarium oxysporum
This protocol is adapted from standard methodologies for filamentous fungi.
Materials:
-
This compound
-
Fusarium oxysporum culture
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture F. oxysporum on potato dextrose agar (PDA) at 28°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the agent that causes a complete inhibition of visible growth.
-
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with your chosen mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the agent's concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Logic diagram for improving selectivity via Structure-Activity Relationship (SAR) studies.
References
stability of Antifungal agent 62 in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Antifungal Agent 62. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on available data, this compound (also referred to as Compound 3a) exhibits good solubility and stability in Dimethyl Sulfoxide (DMSO). For optimal performance in antifungal assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (up to one year) or at 4°C for short-term use (up to two weeks).[1][2] Avoid repeated freeze-thaw cycles, which may lead to degradation of the compound. For other antifungal agents, storage at -80°C in solvent is also a common practice for long-term stability.[2]
Q3: Can I use aqueous solutions to dissolve this compound?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[3] To prepare working solutions for biological assays, it is advised to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in the appropriate aqueous medium. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced toxicity to fungal cells.
Q4: Are there any known incompatibilities of this compound with common solvents or additives?
A4: While specific incompatibility data for this compound is not available, it is generally advisable to avoid strong acids, bases, and strong oxidizing or reducing agents, as these can promote chemical degradation of organic compounds.[2] When preparing formulations, it is best to use high-purity solvents and assess the compatibility on a small scale first.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of the DMSO stock solution into an aqueous buffer.
-
Cause: The limited solubility of this compound in aqueous solutions can lead to precipitation when the concentration exceeds its solubility limit.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of DMSO in the final working solution, but be mindful of its potential effects on the experimental system.
-
Consider the use of a co-solvent or a solubility-enhancing excipient, such as a cyclodextrin, after appropriate validation.
-
Issue 2: Loss of antifungal activity of the working solution over time.
-
Cause: this compound may be unstable in the aqueous working solution at room temperature or under specific assay conditions (e.g., exposure to light). While many antifungal agents are stable, some, like Amphotericin B, are known to be light-sensitive.[4]
-
Solution:
-
Prepare fresh working solutions immediately before each experiment.
-
Store working solutions on ice and protect them from light during the experiment.
-
Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.
-
Issue 3: Inconsistent results in antifungal susceptibility testing.
-
Cause: Variability in the preparation of the fungal inoculum, inconsistent final concentrations of the antifungal agent, or degradation of the compound can all contribute to inconsistent results.
-
Solution:
Stability Data
Currently, specific quantitative stability data for this compound in a range of different solvents is not publicly available. The information provided is based on general knowledge of handling similar chemical compounds. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a given solvent.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (e.g., DMSO, Acetonitrile, Methanol) to achieve a final concentration of 1 mg/mL.
-
Incubation: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, 40°C) and time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation for HPLC: At each time point, dilute an aliquot of the incubated solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of the agent remaining relative to the initial time point (t=0).
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Workflow and Relationships
Caption: Workflow for assessing the stability of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antifungal agent 12|MSDS [dcchemicals.com]
- 3. preprints.org [preprints.org]
- 4. droracle.ai [droracle.ai]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antifungal Agent 62 (Compound 3a) in Diverse Fungal Strains
A comprehensive guide for researchers on the efficacy and experimental validation of a novel chiral diamine derivative with broad-spectrum fungicidal activity.
Introduction
Antifungal agent 62, identified as Compound 3a in recent literature, is a novel chiral diamine derivative that has demonstrated significant fungicidal properties.[1][2][3] This comparison guide provides a detailed overview of its activity against various fungal strains, placing it in context with established antifungal agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This guide synthesizes available experimental data, outlines detailed methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of this promising new compound.
Performance Comparison
This compound (Compound 3a) has shown potent and broad-spectrum activity against a range of phytopathogenic fungi. The following table summarizes the available quantitative data on its efficacy, alongside that of common comparator antifungal agents.
| Fungal Strain | This compound (Compound 3a) EC50 (μg/mL) | Carbendazim EC50 (μg/mL) | Fluconazole EC50 (μg/mL) |
| Fusarium oxysporum | 9.8 | >50 | - |
| Botrytis cinerea | 15.2 | 8.5 | - |
| Gibberella zeae | 12.7 | >50 | - |
| Rhizoctonia solani | 18.5 | 6.2 | - |
| Colletotrichum gloeosporioides | 25.4 | >50 | - |
| Alternaria solani | 21.3 | >50 | - |
| Candida albicans | - | - | 0.5 |
Data for this compound (Compound 3a) and Carbendazim are sourced from Yang et al., 2023. Data for Fluconazole is representative and sourced from general literature.
Mechanism of Action
The precise mechanism of antifungal action for this compound has not been fully elucidated in the primary literature. However, studies on similar chiral diamine compounds suggest that their mode of action may not involve targeting the fungal cell wall or ergosterol binding, which are the mechanisms of many common antifungals.[2] The structural characteristics of this compound, a chiral diamine derivative, point towards a potentially novel mechanism that warrants further investigation.
In contrast, the comparator antifungal agents operate through well-established pathways:
-
Carbendazim: Belongs to the benzimidazole class and acts by inhibiting beta-tubulin synthesis, which is essential for microtubule formation and cell division in fungi.
-
Fluconazole: An azole antifungal that inhibits the enzyme lanosterol 14-alpha-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
The potential for a novel mechanism of action makes this compound a compelling candidate for further research, particularly in the context of combating fungal strains resistant to existing drug classes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the half-maximal effective concentration (EC50) of antifungal compounds against mycelial growth of various fungal strains.
1. Fungal Culture Preparation:
- The test fungi are cultured on potato dextrose agar (PDA) plates at 25°C in the dark for 3-5 days to allow for sufficient mycelial growth.
2. Compound Preparation:
- This compound and comparator compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- A series of dilutions are prepared from the stock solutions in sterile distilled water to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) to avoid inhibiting fungal growth.
3. Assay Plate Preparation:
- The prepared compound dilutions are mixed with molten PDA medium (cooled to approximately 45-50°C) and poured into sterile Petri dishes (9 cm diameter).
- Control plates are prepared with PDA medium containing DMSO at the same final concentration as the treatment plates.
4. Inoculation:
- A 5 mm diameter mycelial disc is taken from the edge of an actively growing fungal culture plate and placed in the center of each prepared agar plate.
5. Incubation:
- The inoculated plates are incubated at 25°C in the dark.
6. Data Collection and Analysis:
- The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control group reaches the edge of the plate.
- The percentage of mycelial growth inhibition is calculated using the following formula:
- Inhibition (%) = [(dc - dt) / dc] × 100
- Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
- The EC50 value is determined by probit analysis of the inhibition data.
Visualizations
Experimental Workflow for Antifungal Activity Screening
The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of a test compound.
Caption: Workflow for in vitro antifungal screening.
Signaling Pathways of Common Antifungal Comparators
The diagrams below depict the established mechanisms of action for Carbendazim and Fluconazole.
Carbendazim Mechanism of Action
References
Comparative Analysis of Antifungal Agent 62 and Ningnanmycin: A Guide for Researchers
For researchers and scientists in the field of antifungal drug development, this guide provides a detailed comparative analysis of two promising antifungal agents: the synthetic chiral diamine derivative, Antifungal Agent 62 (also referred to as Compound 3a), and the microbially-derived antibiotic, ningnanmycin. This report synthesizes available experimental data on their antifungal activity, delves into their respective mechanisms of action, and outlines the experimental protocols used for their evaluation.
I. Overview and Chemical Properties
This compound (Compound 3a) is a novel, synthetic chiral diamine derivative that has demonstrated significant fungicidal activity, particularly against phytopathogenic fungi. As a synthetic compound, it offers the potential for structural modification to optimize its antifungal spectrum and efficacy.
Ningnanmycin is a well-established, broad-spectrum antibiotic produced by the fermentation of the soil actinomycete Streptomyces noursei var. xichangensis. It is classified as a cytosine nucleoside peptide antibiotic and is utilized in agriculture for its antiviral and antifungal properties.
II. Quantitative Antifungal Activity
The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound and ningnanmycin against various fungal pathogens. It is important to note that direct comparative studies against the same fungal strains are limited in the currently available literature.
| Antifungal Agent | Fungal Species | Activity Metric | Value | Reference |
| This compound (Compound 3a) | Fusarium oxysporum f. sp. cucumerinum | EC50 | Data not available in abstract, described as "excellent" | [1] |
| Ningnanmycin | Pseudopestalotiopsis camelliae-sinensis | EC50 | 75.92 U/ml | [2] |
| Ningnanmycin | Sclerotinia homoeocarpa | EC50 | 0.01 µg/ml | [3] |
| Ningnanmycin | Colletotrichum cereale | EC50 | 0.30 µg/ml | [3] |
III. Mechanism of Action
The modes of action of this compound and ningnanmycin differ significantly, reflecting their distinct chemical origins and structures.
This compound (Compound 3a)
The precise mechanism of action for this compound has not been fully elucidated. However, as a chiral diamine derivative, its antifungal activity is hypothesized to involve disruption of fungal cell membrane integrity or interference with essential cellular processes like polyamine biosynthesis. Some studies on other diamine compounds suggest they may lead to an accumulation of spermine, which can be toxic to fungal cells[4].
Ningnanmycin
Ningnanmycin exhibits a dual mechanism of action. It directly inhibits fungal growth by interfering with protein synthesis, specifically targeting ribosomes[2]. Additionally, it induces a systemic resistance response in host plants, a key feature of its protective effect in agricultural applications. This induced resistance is mediated through the activation of multiple plant defense signaling pathways, including the MAPK signaling pathway, leading to the production of pathogenesis-related proteins and an enhanced defense state against fungal and viral pathogens[5][6].
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antifungal agents.
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This method is commonly used to determine the efficacy of antifungal compounds against filamentous fungi.
-
Preparation of Fungal Inoculum: A mycelial disc (typically 5 mm in diameter) is excised from the edge of an actively growing fungal colony cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA).
-
Preparation of Treatment Plates: The antifungal agent is incorporated into the molten PDA at various concentrations. The amended PDA is then poured into sterile Petri dishes. A control plate without the antifungal agent is also prepared.
-
Inoculation and Incubation: The mycelial disc is placed in the center of each prepared Petri dish. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
Determination of EC50: The half-maximal effective concentration (EC50), which is the concentration of the antifungal agent that inhibits 50% of the mycelial growth, is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a regression analysis[7].
V. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activity and Possible Mode of Action of Ningnanmycin Against Tea Gray Blight Disease Pathogen Pseudopestalotiopsis camelliae-sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of systemic resistance against tobacco mosaic virus by Ningnanmycin in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of five classes of diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5.1. In Vitro Tests of Mycelial Growth Inhibition [bio-protocol.org]
A Head-to-Head Comparison of the Antifungal Activities of Compound 3a and Ribavirin
In the quest for novel and effective antifungal agents, researchers often evaluate a wide array of chemical entities. This guide provides a comparative analysis of the antifungal properties of a novel synthetic compound, designated as Compound 3a, and the established antiviral drug, ribavirin, which has demonstrated secondary antifungal effects. This comparison is intended for researchers, scientists, and professionals in drug development to objectively assess the performance of these two compounds based on available experimental data.
Quantitative Antifungal Activity
The antifungal efficacy of Compound 3a and ribavirin has been quantified using standard in vitro assays, primarily determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50). The following table summarizes the available data for each compound against various fungal species. It is important to note that the available data for Compound 3a is against plant pathogenic fungi, while the data for ribavirin is primarily against human pathogenic yeasts of the Candida genus.
| Compound | Fungal Species | Quantitative Metric | Value | Reference |
| Compound 3a | Rhizoctonia solani | EC50 | >50 mg/L | [1][2] |
| Pyricularia oryzae | EC50 | >50 mg/L | [1][2] | |
| Botrytis cinerea | EC50 | >50 mg/L | [1][2] | |
| Bipolaris maydis | EC50 | >50 mg/L | [1][2] | |
| Colletotrichum gloeosporioides | EC50 | >50 mg/L | [1][2] | |
| Ribavirin | Fluconazole-susceptible Candida albicans | MIC80 | 2-4 µg/mL | [3][4] |
| Fluconazole-resistant Candida albicans | MIC80 | 8 µg/mL | [3][4] | |
| Candida species (including C. albicans, C. parapsilosis, and C. tropicalis) | MIC | 0.37 to 3.02 µg/mL | [5] | |
| C. krusei, C. glabrata, C. lusitaniae | MIC | ≥24.16 µg/mL | [5] |
Note: Compound 3a in this comparison refers to a specific 3-indolyl-3-hydroxy oxindole derivative as described in the cited literature. The antifungal activity of other compounds also designated "3a" in different studies may vary.
Experimental Protocols
The methodologies employed to ascertain the antifungal activity of these compounds are critical for interpreting the results. The following are detailed descriptions of the key experimental protocols used in the cited studies.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) for ribavirin against Candida species was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: A serial dilution of the test compound (ribavirin) was prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. For yeasts like Candida, the MIC80, or the concentration inhibiting 80% of growth, is often reported.
In Vitro Antifungal Activity Assay for EC50 Determination
The antifungal activity of Compound 3a against plant pathogenic fungi was evaluated by measuring the mycelial growth inhibition.
-
Compound Preparation: Compound 3a was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then mixed with potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Fungal Inoculation: A mycelial disc of a specific diameter was taken from the edge of an actively growing fungal colony and placed at the center of the PDA plates containing the test compound.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 25-28°C) for a period sufficient for the fungal growth in the control plate (without the compound) to reach the edges.
-
EC50 Calculation: The diameter of the fungal colony on each plate was measured. The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, was then calculated using regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antifungal susceptibility testing, a fundamental procedure in the evaluation of novel antifungal compounds.
Caption: Workflow for in vitro antifungal susceptibility testing.
Signaling Pathways and Mechanisms of Action
Ribavirin
Ribavirin, a guanosine analog, is primarily an antiviral drug. Its proposed antifungal mechanism is not fully elucidated but is thought to involve the disruption of fungal cellular processes. One suggested mechanism is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides.[6] By depleting the intracellular pool of GTP, ribavirin can hinder fungal RNA and DNA synthesis, thereby inhibiting growth. Additionally, studies suggest that ribavirin may reduce the virulence of Candida albicans by inhibiting biofilm formation and the activity of extracellular phospholipases.[3][4]
The following diagram illustrates the proposed mechanism of action for ribavirin.
Caption: Proposed antifungal mechanism of action for ribavirin.
Compound 3a
The precise mechanism of action for the specific Compound 3a (3-indolyl-3-hydroxy oxindole derivative) has not been detailed in the available literature. As a novel synthetic compound, further studies would be required to elucidate its molecular targets and antifungal pathways.
Conclusion
This comparative guide provides a snapshot of the antifungal activities of a specific novel synthetic, Compound 3a, and the repurposed antiviral drug, ribavirin. Ribavirin demonstrates potent activity against clinically relevant Candida species, with established MIC values in the low microgram per milliliter range. In contrast, the evaluated Compound 3a showed limited activity against the tested plant pathogenic fungi, with EC50 values exceeding 50 mg/L.
References
- 1. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of ribavirin used alone or in combination with fluconazole against Candida albicans is mediated by reduced virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing of Ribavirin as an Adjunct Therapy against Invasive Candida Strains in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ribavirin? [synapse.patsnap.com]
Comparative Analysis of the Cross-Reactivity Profile of Antifungal Agent 62
Introduction
Antifungal agent 62 is a novel investigational triazole derivative designed to inhibit lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of pathogenic fungi and bacteria, with supporting experimental data and protocols to aid researchers in evaluating its specificity and potential for broader applications.
Comparative In Vitro Activity
The in vitro activity of this compound was evaluated against a range of clinically relevant fungal and bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each pathogen. For comparison, the activities of a commonly used antifungal, Fluconazole, and a broad-spectrum antibiotic, Ciprofloxacin, are also presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds against Various Pathogens
| Pathogen | Type | This compound (µg/mL) | Fluconazole (µg/mL) | Ciprofloxacin (µg/mL) |
| Candida albicans | Fungus | 0.125 | 1 | >128 |
| Aspergillus fumigatus | Fungus | 0.5 | 64 | >128 |
| Cryptococcus neoformans | Fungus | 0.25 | 4 | >128 |
| Staphylococcus aureus | Bacterium | >128 | >128 | 0.5 |
| Escherichia coli | Bacterium | >128 | >128 | 0.25 |
| Pseudomonas aeruginosa | Bacterium | >128 | >128 | 1 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Fungal and bacterial isolates were cultured on appropriate agar plates. Colonies were then used to prepare an inoculum suspension, which was adjusted to a concentration of 0.5 McFarland standard.
-
Assay Plate Preparation: The antifungal and antibacterial agents were serially diluted in 96-well microtiter plates using RPMI 1640 medium for fungi and Mueller-Hinton broth for bacteria.
-
Inoculation: The standardized inoculum was added to each well of the microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours for fungi and 18-24 hours for bacteria.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the drug that completely inhibited the growth of the microorganism.
2. Cytotoxicity Assay
To assess the potential toxicity of this compound to mammalian cells, a standard MTT assay was performed using a human embryonic kidney cell line (HEK293).
-
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of this compound and incubated for another 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
Data Analysis: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. The cell viability was calculated as a percentage of the untreated control.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental design, the following diagrams have been generated.
Evaluating the Safety Profile of Antifungal Agent 62: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and efficacy profile of the novel investigational compound, Antifungal Agent 62 (also known as Compound 3a), against established antifungal agents used in the treatment of infections caused by Fusarium species. The information presented herein is intended to support further research and development in the field of antifungal therapeutics.
Introduction
This compound is a chiral diamine derivative that has demonstrated potent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. While comprehensive safety data is pending public release and full peer-reviewed publication, this guide compiles available information and provides a framework for its evaluation against current therapeutic options. The comparator agents included are Amphotericin B, Voriconazole, Posaconazole, and Itraconazole, selected for their established use in treating Fusarium infections.
Comparative Efficacy and Safety
The following tables summarize the available in vitro efficacy and safety data for this compound and the comparator drugs. It is important to note that the data for this compound is preliminary and requires further validation through comprehensive preclinical and clinical studies.
Table 1: In Vitro Antifungal Activity against Fusarium spp.
| Antifungal Agent | MIC Range (µg/mL) | EC50 (µg/mL) | Fungicidal/Fungistatic |
| This compound | Data not available | Data not available | Fungicidal |
| Amphotericin B | 0.25 - >32 | Data not available | Fungicidal |
| Voriconazole | 0.25 - >32 | Data not available | Generally Fungistatic |
| Posaconazole | 0.25 - >32 | Data not available | Generally Fungistatic |
| Itraconazole | >32 (often resistant) | Data not available | Fungistatic |
Note: MIC (Minimum Inhibitory Concentration) values for Fusarium species can be highly variable depending on the specific species and isolate tested.
Table 2: In Vitro and In Vivo Safety Profile
| Antifungal Agent | In Vitro Cytotoxicity (IC50, µM) | In Vivo Acute Toxicity (LD50, mg/kg) | Common Adverse Effects |
| This compound | Data not available | Data not available | Data not available |
| Amphotericin B | Cell line dependent | ~5 (IV, mouse) | Nephrotoxicity, infusion-related reactions, electrolyte abnormalities |
| Voriconazole | Cell line dependent | ~150 (Oral, mouse) | Visual disturbances, hepatotoxicity, skin rashes, neurotoxicity |
| Posaconazole | Cell line dependent | >2000 (Oral, mouse) | Gastrointestinal disturbances, hepatotoxicity, QTc prolongation |
| Itraconazole | Cell line dependent | >160 (Oral, mouse) | Gastrointestinal disturbances, hepatotoxicity, congestive heart failure |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. As a chiral diamine derivative, it is hypothesized to involve disruption of the fungal cell membrane integrity or interference with essential cellular processes. Further research is required to identify its specific molecular target.
The established mechanisms of action for the comparator drugs are as follows:
-
Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents, resulting in cell death.
-
Voriconazole, Posaconazole, Itraconazole (Triazoles): Inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane structure and function.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of safety and efficacy studies. The following sections outline standardized methodologies for key in vitro and in vivo assays. The specific protocols used for this compound are yet to be published.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the antifungal agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Figure 1. Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Acute Toxicity Study: LD50 Determination
This study determines the median lethal dose (LD50) of a substance, providing an indication of its acute toxicity.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and sex.
-
Dose Administration: Administer single doses of the antifungal agent via a relevant route (e.g., oral gavage, intravenous injection) to different groups of animals. A control group should receive the vehicle only.
-
Observation: Observe the animals for a defined period (typically 14 days) for signs of toxicity and mortality.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
Figure 2. Experimental workflow for the in vivo acute toxicity (LD50) study.
Signaling Pathways and Potential for Off-Target Effects
Understanding the interaction of antifungal agents with host signaling pathways is critical for predicting potential adverse effects. The triazole antifungals, for instance, can interact with mammalian cytochrome P450 enzymes, leading to drug-drug interactions and potential toxicity.
As the mechanism of action of this compound is unknown, its potential off-target effects are yet to be determined. Future studies should investigate its interaction with key host cellular pathways to build a comprehensive safety profile.
Figure 3. Signaling pathway of triazole antifungals and potential for off-target effects.
Conclusion
This compound presents a promising new scaffold for the development of fungicidal agents against Fusarium species. However, a comprehensive evaluation of its safety profile is paramount before it can be considered a viable clinical candidate. This guide highlights the critical need for detailed in vitro and in vivo toxicological data, as well as a thorough investigation into its mechanism of action and potential off-target effects. The provided comparative data for established antifungal agents serves as a benchmark for the future assessment of this and other novel antifungal compounds. Further research, including the public release of the full data from the primary publication by Yang S, et al., is eagerly awaited by the scientific community.
Independent Verification of Antifungal Agent 62's Fungicidal Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal properties of the novel Antifungal Agent 62 against established antifungal agents. The information is based on publicly available data and aims to assist researchers in evaluating its potential.
Executive Summary
This compound, also identified as compound 3a, has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum[1][2][3]. While specific quantitative performance metrics for this compound are detailed in a 2023 study by Yang et al. in the Journal of Agricultural and Food Chemistry, the full text of this research, containing precise EC50 (half-maximal effective concentration) or MFC (minimum fungicidal concentration) values, is not publicly accessible at the time of this review. However, this guide compiles available data on the performance of other common antifungal agents against Fusarium oxysporum to provide a comparative context.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the in vitro activity of various established antifungal agents against Fusarium oxysporum. This data is collated from multiple studies and serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.
| Antifungal Agent | Fungal Strain | Test Method | Key Findings | Reference |
| This compound (Compound 3a) | Fusarium oxysporum f. sp. cucumerinum | Not specified in abstract | Excellent fungicidal activities | Yang S, et al. 2023[1][2][3] |
| Epoxiconazole | Fusarium oxysporum | Mycelium Growth Rate | EC50: 0.047 µg/mL | Xu D, et al. 2025 |
| Difenoconazole | Fusarium oxysporum | Mycelium Growth Rate | EC50: 0.078 µg/mL | Xu D, et al. 2025 |
| Carbendazim | Fusarium oxysporum | Mycelium Growth Rate | EC50: 0.445 µg/mL | Xu D, et al. 2025 |
| Pyraclostrobin | Fusarium oxysporum | Spore Germination | EC50: 0.249 µg/mL | Xu D, et al. 2025 |
| Azoxystrobin | Fusarium oxysporum | Mycelium Growth Rate | EC50: 35.089 µg/mL | Xu D, et al. 2025 |
| Amphotericin B | Fusarium oxysporum | Broth Microdilution | MIC range: 0.25 to 8 µg/mL | Al-Hatmi AMS, et al. 2017 |
| Voriconazole | Fusarium oxysporum | Broth Microdilution | MIC range: 0.25 to >32 µg/mL | Al-Hatmi AMS, et al. 2017 |
| Posaconazole | Fusarium oxysporum | Broth Microdilution | MIC range: 0.25 to >32 µg/mL | Al-Hatmi AMS, et al. 2017 |
| Itraconazole | Fusarium oxysporum | Broth Microdilution | MIC90: >32 µg/mL | Al-Hatmi AMS, et al. 2017 |
Note: The efficacy of antifungal agents can vary significantly based on the specific fungal strain, testing methodology, and experimental conditions. Direct comparative studies under identical conditions are necessary for a definitive assessment.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of antifungal agents. The following are generalized protocols for key experiments in antifungal susceptibility testing, based on established standards.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Agent Stock Solutions: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 × 10^5 to 2.5 × 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Mycelial Growth Rate Assay for EC50 Determination
This method is commonly used to assess the efficacy of antifungal agents against filamentous fungi.
-
Preparation of Antifungal-Amended Media: The antifungal agent is incorporated into a solid growth medium (e.g., Potato Dextrose Agar) at various concentrations.
-
Inoculation: A mycelial plug of a specific diameter, taken from the growing edge of a fungal colony, is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature in the dark.
-
Measurement: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without antifungal agent) reaches a certain size.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control.
-
EC50 Determination: The EC50 value, the concentration of the antifungal agent that inhibits fungal growth by 50%, is determined by regression analysis.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
Ergosterol Biosynthesis Pathway and Azole Antifungal Action
Caption: The ergosterol biosynthesis pathway, a common target for azole antifungals.
Conclusion
This compound (compound 3a) shows promise as a fungicidal agent against Fusarium oxysporum. However, a comprehensive and independent verification of its fungicidal properties requires access to the specific quantitative data and detailed experimental protocols from the primary research. The comparative data presented in this guide for established antifungal agents highlights the benchmarks that new compounds must meet or exceed. Further research, including head-to-head comparative studies, is essential to fully elucidate the therapeutic potential of this compound.
References
Assessing the Novelty of Antifungal Agent 62's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the mechanism of action of the novel Antifungal agent 62 (also known as Compound 3a) in comparison to established antifungal drugs. While preliminary studies have highlighted its potent fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum, its precise molecular target and mechanism remain uncharacterized.[1] This document outlines a series of experimental protocols to elucidate its mechanism and assess its novelty, presenting data in a comparative context.
Introduction to this compound
This compound is a chiral diamine derivative that has demonstrated significant fungicidal properties.[1][2] Its discovery opens a potential new avenue for the development of antifungal therapies. However, to fully understand its potential and position it within the existing antifungal armamentarium, a thorough investigation of its mechanism of action is crucial.
Established Antifungal Drug Classes and Their Mechanisms
A novel antifungal agent's mechanism is best understood when compared against the known mechanisms of established drug classes. The primary targets for currently approved antifungal drugs are the fungal cell wall, the cell membrane, and nucleic acid synthesis.
| Drug Class | Primary Target | Mechanism of Action | Spectrum of Activity |
| Azoles | Lanosterol 14α-demethylase (Erg11p) | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols and disruption of membrane integrity.[3][4] | Broad spectrum against yeasts and molds. |
| Polyenes | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[5] | Broadest spectrum of activity. |
| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[6] | Active against Candida and Aspergillus species. |
| Allylamines | Squalene epoxidase | Inhibits an early step in ergosterol biosynthesis, leading to a deficiency of ergosterol and an accumulation of toxic squalene.[7] | Primarily used for dermatophytes. |
| Pyrimidines | DNA and RNA synthesis | Interferes with nucleic acid synthesis after being converted to 5-fluorouracil within the fungal cell.[5] | Limited spectrum, often used in combination therapy. |
Experimental Workflow for Elucidating the Mechanism of Action of this compound
To determine the mechanism of action of this compound and assess its novelty, a systematic experimental approach is required. The following workflow outlines key experiments, from initial susceptibility testing to specific target identification.
Caption: Experimental workflow for mechanism of action determination.
Detailed Experimental Protocols
Phase 1: Characterization of Antifungal Activity
1.1. Antifungal Susceptibility Testing:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungi.
-
Method: A broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium.
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the agent that causes a significant inhibition of visible growth.
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
-
1.2. Time-Kill Curve Assays:
-
Objective: To assess the fungistatic versus fungicidal activity of this compound over time.
-
Method:
-
Inoculate a fungal culture with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Incubate the cultures at 35°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot CFU/mL against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is indicative of fungicidal activity.
-
Phase 2: Identification of Cellular Target
2.1. Cellular Component Staining:
-
Objective: To visualize the effect of this compound on major cellular components.
-
Method:
-
Treat fungal cells with this compound at its MIC.
-
Use specific fluorescent dyes to stain different cellular structures:
-
Cell Wall: Calcofluor White
-
Cell Membrane: Propidium Iodide (to assess membrane integrity)
-
Nucleus: DAPI
-
-
Observe the stained cells under a fluorescence microscope and compare them to untreated control cells.
-
2.2. Ergosterol Quantification Assay:
-
Objective: To determine if this compound interferes with the ergosterol biosynthesis pathway.
-
Method:
-
Grow fungal cells in the presence of sub-inhibitory concentrations of this compound.
-
Extract the total sterols from the fungal cells using a saponification method.
-
Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC) and compare it to that of untreated cells and cells treated with a known ergosterol synthesis inhibitor (e.g., fluconazole).
-
Phase 3: Target Validation and Pathway Analysis
3.1. Transcriptomic/Proteomic Analysis:
-
Objective: To identify genes and proteins that are differentially expressed in response to treatment with this compound.
-
Method:
-
Treat fungal cells with a sub-inhibitory concentration of this compound for a short period.
-
Isolate total RNA or protein from the treated and untreated cells.
-
Perform RNA-sequencing (for transcriptomics) or mass spectrometry-based proteomics to identify differentially expressed genes or proteins.
-
Analyze the data to identify pathways that are significantly affected by the compound.
-
Comparative Analysis with Existing Antifungals
The following table summarizes the expected outcomes of the proposed experiments for established antifungal classes, providing a baseline for comparison with the results obtained for this compound.
| Experiment | Azoles | Polyenes | Echinocandins | Expected Outcome for a Novel Mechanism |
| Ergosterol Quantification | Altered sterol profile, accumulation of precursors | No change in sterol biosynthesis | No change in sterol biosynthesis | No significant change in ergosterol levels or a unique pattern of sterol alteration. |
| Cell Wall Integrity Assay | No protection by sorbitol | No protection by sorbitol | Increased resistance in the presence of sorbitol | No protection by sorbitol, unless the cell wall is the primary target. |
| Cellular Component Staining | Intact cell wall, compromised membrane at high concentrations | Rapid membrane permeabilization | Cell lysis, abnormal cell wall morphology | A distinct pattern of cellular damage not characteristic of the other classes. |
| Transcriptomic/Proteomic Analysis | Upregulation of ergosterol biosynthesis genes and efflux pumps | Upregulation of oxidative stress response genes | Upregulation of cell wall stress response pathway genes | Upregulation of a unique set of genes and pathways. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by major antifungal classes. Determining if this compound affects these or a different pathway is a key goal.
Caption: Azole antifungal mechanism of action.
Caption: Echinocandin antifungal mechanism of action.
By following this comprehensive guide, researchers can systematically investigate the mechanism of action of this compound, providing the necessary data to assess its novelty and potential as a future therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Antifungal Targets and Strategies [mdpi.com]
Safety Operating Guide
Proper Disposal of Antifungal Agent 62: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Antifungal Agent 62 is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal in a laboratory setting.
This compound, also identified as Compound 3a, is a fungicidal agent with potent activity against Fusarium oxysporum f.sp. cucumerinum.[1] As with any investigational chemical, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The primary source for specific safety and disposal information is the Safety Data Sheet (SDS) which should be obtained from the supplier, MedChemExpress, prior to handling the compound.[1] In the absence of a readily available SDS, the following procedures, based on best practices for the disposal of hazardous laboratory chemicals and investigational drugs, should be followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most investigational compounds, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
-
Decontamination of Contaminated Materials:
-
All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residues of the antifungal agent.
-
Collect the rinsate as hazardous waste.
-
After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Management of Unused or Expired Compound:
-
Do not dispose of solid this compound directly into the trash or down the drain.
-
Unused or expired solid compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the name of the compound, the quantity, and the date.
-
-
Disposal of Liquid Waste:
-
Solutions containing this compound and the rinsate from decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used and clearly labeled with the contents, including the name and approximate concentration of the antifungal agent and any other chemical constituents.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for chemical waste pickup and disposal. This typically involves completing a hazardous waste disposal form and scheduling a pickup.
-
Ensure that all waste containers are properly sealed and labeled before they are collected.
-
Quantitative Data Summary
As "this compound" is an investigational compound, publicly available quantitative data regarding its specific physical and chemical properties is limited. The following table provides a general framework for the type of information that would be found in the Safety Data Sheet (SDS) and is critical for proper handling and disposal.
| Property | Value | Significance for Disposal |
| Solubility | Data not publicly available | Determines appropriate solvents for decontamination and if the compound is likely to persist in aqueous environments. |
| Boiling Point | Data not publicly available | Informs on the potential for vaporization and the need for handling in a well-ventilated area or fume hood. |
| LD50 (Lethal Dose, 50%) | Data not publicly available | Indicates the acute toxicity of the compound, informing the level of caution and PPE required during handling. |
| Environmental Fate | Data not publicly available | Provides information on the compound's persistence, bioaccumulation potential, and toxicity to aquatic life.[2] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the public domain, a general protocol for handling and preparing a stock solution in a research setting is provided below as a reference for situations that would lead to the generation of waste.
Protocol for Preparation of a Stock Solution of a Novel Antifungal Agent
-
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Wearing appropriate PPE and working in a chemical fume hood, weigh the calculated amount of the solid compound using an analytical balance.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube until the compound is completely dissolved.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a clearly labeled tube.
-
-
Waste Disposal:
-
Dispose of any contaminated pipette tips and microcentrifuge tubes as solid hazardous waste.
-
Any excess or unused stock solution must be disposed of as liquid hazardous chemical waste.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and comprehensive information.
References
Personal protective equipment for handling Antifungal agent 62
Disclaimer: This document provides essential safety guidelines for handling Antifungal Agent 62, a potent research compound. These protocols are based on established best practices for managing hazardous investigational chemicals. However, users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling, exposure control, and emergency procedures before commencing any work. The SDS for "this compound" can be requested from suppliers such as MedChemExpress.[1] The following guidance is intended to supplement, not replace, the substance-specific SDS.
This compound has been identified as a fungicidal agent with activity against Fusarium oxysporum f. sp. cucumerinum.[1] As with any potent, investigational compound, it must be handled with care to minimize exposure risk to laboratory personnel. The management of such investigational products requires robust policies and procedures to ensure safety and regulatory adherence.[2][3][4]
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is the most critical line of defense to protect personnel during the handling of potent compounds.[5] For all procedures involving this compound, from receipt and storage to compounding and disposal, the following PPE is mandatory.[6]
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[6] | Prevents dermal exposure. The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff. |
| Body Protection | Disposable, solid-front, back-closure gown shown to resist permeability by hazardous drugs.[6] Made of a material like coated polypropylene. | Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting chemical splash goggles. A full-face shield should be worn over goggles if splash risk is high. | Protects eyes and mucous membranes from splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powders. For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7] | Prevents inhalation of the agent. The choice of respirator depends on the specific procedure and risk assessment. |
| Foot Protection | Two pairs of disposable shoe covers over closed-toe shoes.[6] | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Plans: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8][9][10] Improper removal can expose the handler to the hazardous agent.[11]
Donning (Putting On) Sequence:
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Inner Shoe Covers: Don the first pair of shoe covers.
-
Gown: Put on the disposable gown, ensuring complete coverage, and fasten it in the back.[12]
-
Respiratory Protection: Fit the respirator to your face, ensuring a proper seal.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Outer Shoe Covers: Don the second pair of shoe covers before entering the designated handling area.[6]
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves, pulling them over the gown cuffs.[6]
Doffing (Taking Off) Sequence: This process should be performed slowly and deliberately in a designated area to minimize contamination.[8]
-
Outer Gloves & Shoe Covers: Remove the outer pair of gloves and the outer pair of shoe covers. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Unfasten the gown. Carefully roll it down from the shoulders, turning it inside out to contain contaminants.[8] Dispose of it in the hazardous waste container.
-
Eye/Face Protection: Remove the face shield or goggles from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves & Shoe Covers: Remove the final pair of shoe covers and gloves, disposing of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[10]
Disposal Plan for Contaminated Materials
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.[13] Proper segregation and disposal are essential to prevent environmental contamination and accidental exposure.[14][15]
| Waste Type | Container Requirement | Disposal Procedure |
| Contaminated PPE | Labeled, leak-proof, puncture-resistant hazardous waste container (e.g., yellow bag or rigid container).[14][15] | All used gloves, gowns, shoe covers, and other disposable PPE must be placed directly into the designated container immediately after doffing. The container must be sealed when full. |
| Sharps | Labeled, puncture-proof sharps container. | Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated sharps container. Do not recap needles. |
| Grossly Contaminated Items | Double-bagged in yellow hazardous waste bags. | Items heavily contaminated with the agent (e.g., from a spill cleanup) must be double-bagged and sealed to prevent leakage. |
| Empty Vials/Containers | Hazardous waste container. | Empty stock vials and containers that held the agent are considered hazardous waste and should not be disposed of in general trash. |
| Final Disposal | N/A | All hazardous waste must be collected, stored, and disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[15] Do not mix with general or biohazardous waste streams.[14][16] |
Mandatory Visualizations
Diagram 1: PPE Workflow for Handling this compound
Caption: Workflow for PPE use when handling potent compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mccreadiegroup.com [mccreadiegroup.com]
- 3. Medication Safety in Clinical Trials: Role of the Pharmacist in Optimizing Practice, Collaboration, and Education to Reduce Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashp.org [ashp.org]
- 5. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. mirasafety.com [mirasafety.com]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 11. hazwoper-osha.com [hazwoper-osha.com]
- 12. deltahealth.co.za [deltahealth.co.za]
- 13. creativesafetysupply.com [creativesafetysupply.com]
- 14. lifemedz.com [lifemedz.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. sbnsoftware.com [sbnsoftware.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
